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N-(2,4-dichlorophenyl)propanamide Documentation Hub

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  • Product: N-(2,4-dichlorophenyl)propanamide
  • CAS: 25487-78-9

Core Science & Biosynthesis

Foundational

The Duality of Propanil: Chemical Identity vs. Technical Application

Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Regulatory Scientists Executive Summary In strict nomenclature, N-(2,4-dichlorophenyl)propanamide and Propanil are synonyms for the same...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Regulatory Scientists

Executive Summary

In strict nomenclature, N-(2,4-dichlorophenyl)propanamide and Propanil are synonyms for the same organic compound (CAS 709-98-8).[1] However, in the context of drug development, toxicology, and agronomy, they represent two distinct material realities.[1]

N-(2,4-dichlorophenyl)propanamide refers to the pure chemical entity—the idealized molecule used as an analytical reference standard.[1] Propanil typically refers to the technical grade active ingredient (TGAI) or formulated herbicide.[1] The critical difference lies not in the molecular structure of the main component, but in the impurity profile —specifically the presence of azo-derivatives (TCAB/TCAOB) formed during industrial synthesis, which dictates the toxicological footprint of the commercial product.[1]

Part 1: Chemical Identity & Nomenclature

To understand the divergence, we must first establish the chemical baseline where these two terms converge.

Table 1: Physicochemical Baseline (The "Same" Molecule)

FeatureN-(2,4-dichlorophenyl)propanamide (Reference Standard)Propanil (Technical Grade)
CAS Number 709-98-8709-98-8
IUPAC Name N-(3,4-dichlorophenyl)propanamideCommon Name:[1] Propanil
Purity >99.9% (HPLC Grade)~96-98% (Technical Grade)
Appearance White crystalline solidDark gray/brown solid (due to impurities)
Melting Point 91–93 °C88–91 °C (Depressed by impurities)
Solubility 225 mg/L (Water, 20°C)Variable based on formulation surfactants

Note on Isomerism: The user query specifies "2,4-dichlorophenyl". The commercially dominant herbicide is actually the 3,4-dichloro isomer.[1] The 2,4-isomer is a potential positional isomer impurity, but standard Propanil is N-(3,4-dichlorophenyl)propanamide.[1] This guide addresses the standard 3,4-isomer (Propanil) while acknowledging the user's specific nomenclature.

Part 2: The Critical Divergence (Purity & Impurities)

The scientific distinction between the two terms is defined by the synthesis byproducts. The industrial production of Propanil involves the reaction of 3,4-dichloroaniline (3,4-DCA) with propionic acid or propionyl chloride.[1]

The Hidden Hazard: During this synthesis, oxidative coupling of the starting material (3,4-DCA) creates azo-contaminants:

  • TCAB: 3,3',4,4'-tetrachloroazobenzene.[1][2]

  • TCAOB: 3,3',4,4'-tetrachloroazoxybenzene.[1][2]

These impurities are structurally similar to dioxins (TCDD) and bind to the aryl hydrocarbon receptor (AhR), causing toxicity unrelated to the primary herbicide mechanism.[1][2]

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates how the "Propanil" product diverges from the pure "Amide" synthesis due to side reactions.

PropanilSynthesis DCA 3,4-Dichloroaniline (Raw Material) Pure N-(3,4-dichlorophenyl)propanamide (Pure Active Ingredient) DCA->Pure + Propionyl Chloride Oxidation Oxidative Coupling (Side Reaction) DCA->Oxidation Heat/Catalyst Prop Propionyl Chloride Prop->Pure Tech PROPANIL (Technical Grade) Pure->Tech Formulation TCAB TCAB (Dioxin-like Impurity) Oxidation->TCAB Dimerization TCAB->Tech Contamination

Figure 1: Industrial synthesis pathway showing the formation of TCAB impurities which differentiate Technical Propanil from the pure chemical entity.[1]

Part 3: Mechanism of Action & Selectivity

Understanding the biological interaction is crucial for researchers developing resistance-management strategies.[1]

  • Mechanism: Propanil inhibits photosynthesis by blocking electron transport at Photosystem II (Hill Reaction).[1]

  • Selectivity (The "Rice Defense"): Rice (Oryza sativa) is tolerant to Propanil not because of target site insensitivity, but because it possesses high levels of aryl acylamidase (AAA) , an enzyme that rapidly hydrolyzes the amide bond, detoxifying the molecule.[1] Weeds like Barnyardgrass (Echinochloa crus-galli) lack this enzyme activity.[1]

Visualization: Enzymatic Selectivity Pathway[1]

Selectivity cluster_rice Rice (Tolerant) cluster_weed Weed (Susceptible) Herbicide Propanil Applied Enzyme Aryl Acylamidase (High Activity) Herbicide->Enzyme NoEnzyme Aryl Acylamidase (Low/No Activity) Herbicide->NoEnzyme Metabolite 3,4-Dichloroaniline (Non-Phytotoxic) Enzyme->Metabolite Hydrolysis Survival Plant Survival Metabolite->Survival PSII Photosystem II Complex NoEnzyme->PSII Intact Molecule Binds D1 Protein Death Chlorosis & Necrosis PSII->Death Electron Transport Blocked

Figure 2: Differential metabolism in rice vs. weeds.[1] High levels of aryl acylamidase in rice cleave the molecule before it can inhibit Photosystem II.

Part 4: Analytical Protocols (Distinguishing Purity)

To validate whether a sample is "N-(2,4-dichlorophenyl)propanamide" (Standard) or "Propanil" (Technical), you must screen for the TCAB impurity.[1]

Protocol: HPLC-UV Determination of Propanil and TCAB Objective: Quantify active ingredient and simultaneous detection of azo-impurities.[1]

1. Sample Preparation:

  • Solvent: Acetonitrile (ACN).[1]

  • Standard: Weigh 10 mg pure N-(3,4-dichlorophenyl)propanamide into 10 mL ACN.

  • Technical Sample: Weigh 10 mg Technical Propanil into 10 mL ACN.

  • Filtration: 0.45 µm PTFE filter.[1]

2. Chromatographic Conditions:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (buffered to pH 3.0 with phosphoric acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Wavelengths:

    • 250 nm (Propanil main peak).[1]

    • 380 nm (Specific for azo-compounds like TCAB).[1]

3. Interpretation:

  • Pure Standard: Single peak at ~5.2 min (Propanil).[1] No signal at 380 nm.[1]

  • Technical Grade: Main peak at ~5.2 min.[1] Minor peaks at ~12-15 min (TCAB/TCAOB) visible at 380 nm.[1]

Part 5: Toxicology & Regulatory Implications

The "difference" has profound regulatory consequences.[1]

  • Methemoglobinemia (The Parent Compound): Both the pure and technical forms degrade into 3,4-dichloroaniline (DCA) in the mammalian liver.[1] DCA oxidizes ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), causing methemoglobinemia (oxygen starvation).[1] This is the primary acute risk.[1]

  • Dioxin-like Toxicity (The Technical Impurity): Only Technical Propanil carries the risk of TCAB exposure.[1] TCAB is isosteric to 2,3,7,8-TCDD (Dioxin).[1][2]

    • Regulatory Limit: The US EPA and FAO require TCAB levels in technical Propanil to be strictly controlled (typically < 20 mg/kg).[1]

    • Research Implication: When conducting toxicity studies, using "Pure" N-(2,4-dichlorophenyl)propanamide will underestimate the chronic toxicity (carcinogenicity/immunotoxicity) compared to the field-used "Propanil."[1]

References
  • U.S. Environmental Protection Agency (EPA). (2003).[1][3][4][5] Reregistration Eligibility Decision (RED) for Propanil.[1][3][4][5][6][7] EPA 738-R-03-011.[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 4933, Propanil.[1]

  • Food and Agriculture Organization (FAO). (2018).[1] FAO Specifications and Evaluations for Agricultural Pesticides: Propanil.[1]

  • Parekh, A., et al. (2002).[1] Immunotoxicity of Propanil and its Impurity TCAB.[1] Journal of Toxicology and Environmental Health.[1]

  • Roberts, T.R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1] [1]

Sources

Exploratory

Structural Determinants of Efficacy: A Technical Guide to the Isomerism of Dichloropropionanilide Herbicides

Executive Summary This technical guide provides a rigorous analysis of dichloropropionanilide herbicides, focusing on Propanil (3',4'-dichloropropionanilide) .[1] Unlike phenoxy-propionic acid herbicides (e.g., Dichlorpr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of dichloropropionanilide herbicides, focusing on Propanil (3',4'-dichloropropionanilide) .[1] Unlike phenoxy-propionic acid herbicides (e.g., Dichlorprop), which exhibit chirality, dichloropropionanilides derive their isomeric complexity from the positional substitution of chlorine atoms on the phenyl ring.

This document dissects the Structure-Activity Relationship (SAR) that establishes the 3,4-isomer as the commercially viable agent. It details the metabolic "selectivity filter" in Oryza sativa (rice) mediated by Aryl Acylamidase (AAA) and provides self-validating protocols for the synthesis and analytical resolution of these isomers.

Part 1: Chemical Isomerism & Structural Classification

The core scaffold of dichloropropionanilide consists of a propionyl chain amide-linked to a dichloro-substituted aniline ring.[1] While the propionyl tail (


) is achiral, the dichloro-substitution on the phenyl ring yields six possible positional isomers.[1]

The Isomer Landscape:

  • 3,4-dichloro (Propanil): The active herbicide.[1]

  • 2,3-dichloro / 2,4-dichloro / 2,5-dichloro: Ortho-substituted analogs.[1]

  • 2,6-dichloro: Di-ortho substituted (sterically hindered).[1]

  • 3,5-dichloro: Meta-meta substituted.

Diagram 1: Structural Isomerism of Dichloropropionanilides

This diagram visualizes the chemical space of the isomers, highlighting the commercial 3,4-isomer against its less effective or non-selective analogs.

IsomerMap Core Dichloropropionanilide Scaffold (C9H9Cl2NO) Ortho Ortho-Substituted (Steric Hindrance) Core->Ortho MetaPara Meta/Para-Substituted (Optimal Binding) Core->MetaPara Symm Symmetrical (3,5- & 2,6-) Core->Symm I_23 2,3-isomer (Low Selectivity) Ortho->I_23 I_24 2,4-isomer (High Phytotoxicity) Ortho->I_24 I_34 3,4-isomer (Propanil) Commercial Standard MetaPara->I_34 I_35 3,5-isomer (Reduced Potency) Symm->I_35

Caption: Classification of dichloropropionanilide positional isomers. The 3,4-isomer represents the optimal balance of phytotoxicity and metabolic selectivity.

Part 2: Structure-Activity Relationship (SAR)

The efficacy of Propanil is governed by two opposing forces: Target Site Binding (in weeds) and Metabolic Detoxification (in rice).

1. Target Site: Photosystem II (PSII) Inhibition

Propanil acts by binding to the


 niche of the D1 protein  (PsbA) in the PSII complex.
  • Mechanism: It competes with plastoquinone, blocking electron transport from

    
     to 
    
    
    
    . This halts ATP/NADPH production and generates reactive oxygen species (ROS) via triplet chlorophyll formation.
  • Why the 3,4-Isomer?

    • Lipophilicity (LogP ~3.0): The 3,4-dichloro pattern provides optimal hydrophobicity to penetrate the thylakoid membrane.

    • Steric Fit: The

      
       binding pocket is narrow. Ortho-substitution (e.g., 2,4- or 2,6-) introduces steric clashes or twists the aniline ring out of planarity with the amide bond, reducing binding affinity (
      
      
      
      ).[1]
2. The Selectivity Filter: Aryl Acylamidase (AAA)

Rice (Oryza sativa) is tolerant to Propanil because it possesses high levels of Aryl Acylamidase (EC 3.5.1.13) , which rapidly hydrolyzes the amide bond.

  • Reaction:

    
    .[1]
    
  • Isomer Criticality: The AAA enzyme is sensitive to steric hindrance near the amide bond.

    • 3,4-isomer: Unhindered at the ortho-positions.[1] Rapidly hydrolyzed by rice AAA

      
      Safe for Crop .[1]
      
    • 2,x-isomers: Ortho-chlorines shield the carbonyl carbon from nucleophilic attack by the enzyme's catalytic serine. Slow hydrolysis

      
      Toxic to Rice .[1]
      
Table 1: Comparative Physicochemical & Biological Properties
IsomerSubstitution PatternLogP (Est.)PSII Inhibition (

)
Hydrolysis by Rice AAACrop Safety Status
Propanil 3,4-dichloro 3.07 High (6.8) Rapid Safe
Analog A2,4-dichloro3.15ModerateSlow (Steric block)Phytotoxic
Analog B2,6-dichloro3.20LowNegligiblePhytotoxic
Analog C3,5-dichloro3.10ModerateModerateModerate
Part 3: Metabolic Pathways & Resistance Mechanisms

Understanding the degradation pathway is vital for residue analysis and resistance management. In resistant weeds (e.g., Echinochloa colona), overexpression of AAA mimics the rice mechanism, rendering Propanil ineffective.

Diagram 2: Metabolic Fate & Inhibition Pathway

This diagram illustrates the hydrolysis of Propanil and the synergistic toxicity mechanism involving organophosphates (which inhibit AAA).

Metabolism cluster_rice Rice Plant / Resistant Weed Propanil Propanil (3,4-DCPA) (Active Herbicide) DCA 3,4-Dichloroaniline (Primary Metabolite) Propanil->DCA Hydrolysis (Rice) AAA Aryl Acylamidase (Enzyme) AAA->Propanil Catalyzes TCAB TCAB (Toxic Dimer) DCA->TCAB Peroxidase/Microbial Polymerization OP Organophosphates (Carbamates) OP->AAA Inhibits (Synergism)

Caption: Metabolic hydrolysis of Propanil by Aryl Acylamidase (AAA). Inhibition of AAA by organophosphates prevents detoxification, causing phytotoxicity in rice.

Part 4: Experimental Protocols
Protocol A: Synthesis of 3,4-Dichloropropionanilide (Schotten-Baumann)

Objective: Synthesize high-purity Propanil for use as an analytical standard. Principle: Nucleophilic acyl substitution of 3,4-dichloroaniline with propionyl chloride under biphasic basic conditions.[1]

Reagents:

  • 3,4-Dichloroaniline (CAS 95-76-1)[1]

  • Propionyl Chloride (CAS 79-03-8)[1]

  • Sodium Hydroxide (10% aqueous)

  • Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve 0.1 mol of 3,4-dichloroaniline in 50 mL DCM.

  • Biphasic Setup: Add 60 mL of 10% NaOH to the organic phase. Cool to 0–5°C in an ice bath.

  • Acylation: Dropwise add 0.11 mol (1.1 eq) of propionyl chloride over 30 minutes with vigorous stirring. Caution: Exothermic.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).[1]

  • Workup: Separate the organic layer.[2] Wash sequentially with 1M HCl (to remove unreacted aniline), sat.

    
    , and brine.
    
  • Purification: Dry over

    
    , evaporate solvent. Recrystallize from ethanol/water.[1]
    
  • Validation: Melting point should be 91–93°C.

Protocol B: HPLC Separation of Isomers

Objective: Quantitate Propanil and resolve it from potential 2,4- or 3,5-isomer impurities.[1]

Instrument Parameters:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Phosphoric Acid).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 250 nm (max absorption for dichloroanilides).[1]

  • Temperature: 30°C.

Self-Validating Step: Include Acetophenone as an internal standard (


 min).[1] Calculate the Resolution Factor (

) between Propanil and any impurity.

indicates baseline separation.[1]
References
  • U.S. Environmental Protection Agency (EPA). (2003).[1] Reregistration Eligibility Decision (RED) for Propanil.[1] EPA 738-R-03-011.[1] Link

  • World Health Organization (WHO). (2003).[1] Propanil in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO/SDE/WSH/03.04/11.[1] Link

  • Hoagland, R. E., & Zablotowicz, R. M. (2001).[1] Aryl acylamidases: Enzymology and applications in herbicide resistance and bioremediation. In Pesticide Biotransformation in Plants and Microorganisms (pp. 186-206). ACS Symposium Series. Link

  • Daniell, H., et al. (1998).[1] Containment of herbicide resistance through genetic engineering of the chloroplast genome. Nature Biotechnology, 16, 345–348.[1] Link

  • Still, C. C. (1968). Metabolism of 3,4-Dichloropropionanilide in Plants: The Metabolic Fate of the Propionic Acid Moiety. Plant Physiology, 43(4), 543–546.[1] Link

Sources

Foundational

A Comparative Analysis of the Physicochemical Properties of 2,4-DCPA and 3,4-DCPA: An In-Depth Technical Guide

Introduction In the landscape of chemical research and development, particularly within the agrochemical and pharmaceutical sectors, a nuanced understanding of isomeric differences is paramount. The substitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical research and development, particularly within the agrochemical and pharmaceutical sectors, a nuanced understanding of isomeric differences is paramount. The substitution pattern on an aromatic ring can dramatically alter a molecule's physicochemical properties, which in turn dictates its biological activity, environmental fate, and toxicological profile. This guide provides a detailed comparative analysis of two such isomers: 2,4-dichlorophenoxyacetic acid (2,4-DCPA) and 3,4-dichlorophenoxyacetic acid (3,4-DCPA).

2,4-DCPA, commonly known as 2,4-D, is one of the most widely used herbicides globally for the control of broadleaf weeds.[1][2] Its mode of action as a synthetic auxin is well-documented.[1] Conversely, 3,4-DCPA is a less common isomer, often studied as a reference compound or a potential metabolite or impurity in technical-grade formulations of related compounds. Understanding the distinct characteristics of these two molecules is crucial for researchers in fields ranging from environmental science to drug discovery, where precise molecular properties can be the difference between a potent active ingredient and an inert or even hazardous substance.

This technical guide will delve into the core physicochemical properties of 2,4-DCPA and 3,4-DCPA, offering a side-by-side comparison. We will explore the structural rationale for their differing behaviors and provide detailed, field-proven experimental protocols for the determination of these key parameters. This document is intended to serve as a practical resource for scientists and researchers, enabling a deeper understanding and more informed application of these compounds.

Chemical Structures and Isomeric Distinction

The foundational difference between 2,4-DCPA and 3,4-DCPA lies in the substitution pattern of the two chlorine atoms on the phenoxy ring. This seemingly minor structural variance gives rise to significant differences in their electronic and steric properties, which cascade into distinct physicochemical behaviors.

G cluster_24 2,4-Dichlorophenoxyacetic Acid (2,4-DCPA) cluster_34 3,4-Dichlorophenoxyacetic Acid (3,4-DCPA) 24_structure 34_structure

Figure 1: Chemical structures of 2,4-DCPA and 3,4-DCPA.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4-DCPA and 3,4-DCPA. It is important to note that while extensive experimental data exists for the widely used 2,4-DCPA, some properties for 3,4-DCPA are based on predictions or limited experimental findings.

Property2,4-Dichlorophenoxyacetic Acid (2,4-DCPA)3,4-Dichlorophenoxyacetic Acid (3,4-DCPA)
Molecular Formula C₈H₆Cl₂O₃C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol [2]221.04 g/mol
Melting Point 138-141 °C[3][4]138-142 °C[5]
Boiling Point 160 °C at 0.4 mmHg[4]Not available
Water Solubility 900 mg/L at 25 °C[2]Predicted to be lower than 2,4-DCPA
pKa 2.64 - 3.31[4]Predicted to be slightly higher than 2,4-DCPA
logP (Octanol-Water Partition Coefficient) 2.81[4]2.8 (Predicted)[6]
Analysis of Physicochemical Differences

The subtle shift in the position of one chlorine atom from the ortho (2-position) to the meta (3-position) has profound implications for the molecules' properties.

  • Melting Point: The melting points of the two isomers are remarkably similar. This suggests that the crystal packing forces in the solid state are of comparable magnitude.

  • Water Solubility: While experimental data for 3,4-DCPA is scarce, we can predict its water solubility to be lower than that of 2,4-DCPA. The ortho-chloro substituent in 2,4-DCPA can engage in intramolecular hydrogen bonding with the carboxylic acid group, which can slightly increase its interaction with water molecules. The para-chloro substituent in both isomers contributes to their overall hydrophobicity.

  • Acidity (pKa): The pKa value is a measure of the acidity of a compound. The lower the pKa, the stronger the acid. The electron-withdrawing nature of the chlorine atoms increases the acidity of the carboxylic acid group compared to unsubstituted phenoxyacetic acid. In 2,4-DCPA, the ortho-chlorine atom is in close proximity to the carboxylic acid group, exerting a strong inductive effect that stabilizes the carboxylate anion, thus increasing its acidity (lower pKa). In 3,4-DCPA, the chlorine atoms are further away, and their inductive effect on the carboxylic acid is less pronounced, leading to a predicted slightly higher pKa (weaker acid).

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. The predicted logP value for 3,4-DCPA is very close to the experimental value for 2,4-DCPA. This indicates that both isomers are moderately lipophilic. The overall contribution of the two chlorine atoms to the lipophilicity of the molecule appears to be the dominant factor, with their relative positions having a minor impact on this property.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive and reliable data, particularly for the less-characterized 3,4-DCPA, rigorous experimental determination of its physicochemical properties is essential. The following section outlines standard, field-proven protocols for measuring solubility, pKa, and logP.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted OECD Guideline 105 for Testing of Chemicals.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

G A Add excess solid to water in a flask B Equilibrate at constant temperature with stirring A->B Shake for 24-48h C Centrifuge or filter to remove undissolved solid B->C Phase separation D Analyze supernatant concentration (e.g., by HPLC) C->D Quantification

Figure 2: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation of the Test System: Add an excess amount of the solid compound (either 2,4-DCPA or 3,4-DCPA) to a known volume of deionized water in a glass-stoppered flask. The excess solid should be visually apparent.

  • Equilibration: Place the flask in a constant temperature water bath (e.g., 25 °C) and stir or shake for a minimum of 24 hours. A preliminary test should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the mixture to stand for a sufficient period to permit the undissolved solid to settle. Subsequently, centrifuge or filter the solution to remove all solid particles. A syringe filter (e.g., 0.22 µm PTFE) is suitable for this purpose.

  • Analysis: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Control: The experiment should be performed in triplicate. A blank control (water without the test substance) should also be analyzed to ensure no interfering peaks are present.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of the equilibrium state. The use of a constant temperature bath is critical as solubility is highly temperature-dependent. Centrifugation or filtration ensures that only the truly dissolved substance is quantified.

Protocol 2: Determination of pKa (Potentiometric Titration)

This protocol is a standard method for determining the acid dissociation constant.

Principle: The compound is dissolved in a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds) and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

G A Dissolve compound in appropriate solvent B Titrate with standardized strong base (e.g., NaOH) A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. volume of titrant added C->D E Determine pKa at the half-equivalence point D->E

Figure 3: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent. For compounds with low water solubility, a co-solvent such as methanol or ethanol may be used. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Place a known volume of the compound solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the standardized base solution.

  • Titration: Add the base solution in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at which half of the volume of base required to reach the equivalence point has been added.

  • Validation: The method can be validated by titrating a known standard with a similar pKa value.

Causality Behind Experimental choices: Potentiometric titration directly measures the change in proton concentration as the acid is neutralized, providing a direct determination of the pKa. The use of a co-solvent is a pragmatic choice for compounds with limited aqueous solubility, though it's important to note that the measured pKa will be an apparent pKa in that specific solvent system.

Protocol 3: Determination of logP (HPLC Method)

This is a rapid and reliable method for estimating the octanol-water partition coefficient.

Principle: The logP of a compound is linearly related to its retention time on a reverse-phase HPLC column. By calibrating the HPLC system with a series of compounds with known logP values, the logP of an unknown compound can be determined from its retention time.

G A Prepare standard solutions of compounds with known logP values B Analyze standards by reverse-phase HPLC and record retention times A->B C Create a calibration curve: logP vs. log(k') B->C E Determine logP of the test compound from its retention time and the calibration curve C->E D Analyze the test compound under the same HPLC conditions D->E G A 2,4-Dichlorophenol C 2,4-DCPA A->C + NaOH B Chloroacetic Acid B->C G A 3,4-Dichlorophenol C 3,4-DCPA A->C + Base B Chloroacetic Acid B->C

Sources

Exploratory

Structure-Activity Relationship of Propanil Isomers: A Technical Guide

This is a comprehensive technical guide on the Structure-Activity Relationship (SAR) of propanil isomers, designed for researchers and drug development professionals. Executive Summary Propanil (3,4-dichloropropionanilid...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the Structure-Activity Relationship (SAR) of propanil isomers, designed for researchers and drug development professionals.

Executive Summary

Propanil (3,4-dichloropropionanilide) remains a cornerstone herbicide for post-emergence control of Echinochloa species in rice cultivation. Its efficacy relies on a precise molecular fit within the


 binding niche of the Photosystem II (PSII) D1 protein. This guide dissects the structure-activity relationship (SAR) of propanil and its positional isomers, elucidating why the 3,4-dichloro substitution pattern is evolutionarily optimized for inhibition and how deviations (regioisomerism) alter thermodynamic binding affinity and metabolic stability.

Molecular Mechanism of Action

Target Site Topography

Propanil acts as a competitive inhibitor at the plastoquinone (


) binding site of the D1 protein (PsbA) in the PSII reaction center.
  • Primary Interaction: The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of His215 (or Ser264 depending on the specific crystal structure interpretation of the D1-D2 heterodimer).

  • Hydrophobic Pocket: The 3,4-dichlorophenyl ring occupies a hydrophobic cleft lined by Phe255 , Ala263 , and Leu271 .

  • Steric Constraints: The propionyl tail extends into a channel that tolerates limited steric bulk, influencing the selectivity between propanil (C3) and longer analogs.

Pathway Visualization

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by propanil.

PSII_Inhibition Water H2O (Lumen) OEC OEC (Mn4Ca) Water->OEC e- P680 P680 (Reaction Center) OEC->P680 e- Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA e- Fe Non-Heme Fe2+ QA->Fe QB QB (Plastoquinone) Fe->QB e- Transfer Cyto Cytochrome b6f QB->Cyto Blocked by Propanil Propanil Propanil (Inhibitor) Propanil->QB Competes for Binding Site (D1 Protein)

Figure 1: Mechanism of PSII inhibition. Propanil displaces Plastoquinone at the


 site, halting electron flow to Cytochrome b6f.

SAR Analysis: Positional Isomerism

The biological activity of propanil is strictly governed by the substitution pattern on the phenyl ring. The 3,4-dichloro arrangement is not arbitrary; it represents a local maximum in the optimization of lipophilicity and steric fit.

Comparative Activity of Dichloro-Isomers

The following table summarizes the theoretical and experimental trends in Hill Reaction inhibition (pI50) for various isomers.

IsomerStructure (Cl Positions)Relative Activity (pI50)Mechanistic Explanation
3,4-DPA (Propanil) meta, paraHigh (Ref) Optimal fit. Para-Cl increases lipophilicity (LogP) for membrane entry; meta-Cl interacts with hydrophobic pocket residues.
3,5-DPA meta, metaModerateGood hydrophobic interaction but lacks the para substituent depth required for maximal occupancy of the pocket.
2,4-DPA ortho, paraLowSteric Clash: The ortho-Cl forces the amide bond out of planarity with the phenyl ring, disrupting the critical H-bond to His215.
2,3-DPA ortho, metaVery LowSevere steric hindrance combined with suboptimal hydrophobic contact.
2,5-DPA ortho, metaVery LowSimilar to 2,3-DPA; ortho substitution is consistently detrimental in acylanilide herbicides.
4-CPA para-onlyModerate-LowLacks the meta-Cl contribution to binding energy.
Key SAR Determinants
  • Ortho-Effect (Steric Hindrance): Substitution at the 2- or 6-position (ortho) introduces a steric clash with the carbonyl oxygen or the amide hydrogen. This forces the phenyl ring to rotate out of the plane of the amide group. Since the planar conformation is required for the drug to slot into the narrow

    
     niche, ortho-isomers exhibit drastically reduced affinity.
    
  • Lipophilicity (LogP): The thylakoid membrane is a lipid bilayer. Activity correlates parabolically with LogP (Hansch analysis). The two chlorine atoms in propanil provide the necessary hydrophobicity (

    
     per Cl) to partition into the membrane and reach the D1 protein.
    
  • Electronic Effects (Hammett

    
    ):  Electron-withdrawing groups (like Cl) on the ring increase the acidity of the amide proton, potentially strengthening the hydrogen bond with the D1 protein receptor.
    

Metabolic SAR: Selectivity and Resistance

The utility of propanil in rice is due to Aryl Acylamidase (AAA) , an enzyme present in rice but absent in most weeds (e.g., Echinochloa).

  • Substrate Specificity: AAA hydrolyzes the amide bond of propanil to produce 3,4-dichloroaniline (3,4-DCA) and propionic acid.

  • Isomer Sensitivity:

    • 3,4-DPA (Propanil): Rapidly hydrolyzed by Rice AAA (High Selectivity).

    • 2,4-DPA: Hydrolysis is significantly slower due to the ortho-chlorine sterically shielding the carbonyl carbon from nucleophilic attack by the enzyme's catalytic serine.

    • Implication: While 2,4-DPA is a weaker herbicide, it is also more persistent in rice, potentially causing phytotoxicity if it were the active ingredient.

Experimental Protocols

Protocol A: Hill Reaction Inhibition Assay

This assay quantifies the inhibition of electron transport in isolated chloroplasts using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.

Reagents:

  • Isolation Buffer: 0.4 M Sucrose, 50 mM Tricine-NaOH (pH 7.8), 10 mM NaCl.

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM MgCl2.

  • DCPIP Solution: 100 µM stock.

  • Propanil Isomers: Dissolved in DMSO (Final DMSO < 1%).

Workflow:

  • Chloroplast Isolation: Homogenize spinach leaves in Isolation Buffer; centrifuge at 3000 x g for 5 min; resuspend pellet in Assay Buffer.

  • Reaction Setup: In a cuvette, mix Chloroplasts (20 µg Chl), DCPIP (30 µM), and Propanil Isomer (0.01 - 100 µM).

  • Illumination: Expose to saturating red light (>600 nm) for 60 seconds.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCPIP).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol Visualization

Hill_Assay Step1 1. Chloroplast Isolation (Spinach/Pea) Step2 2. Prepare Reaction Mix (Buffer + DCPIP + Isomer) Step1->Step2 Step3 3. Dark Incubation (2 min, Equilibrate) Step2->Step3 Step4 4. Light Exposure (Saturating Red Light) Step3->Step4 Step5 5. Measure A600nm (Kinetic Mode) Step4->Step5 Decision Calculate IC50 Step5->Decision

Figure 2: Workflow for the Hill Reaction Inhibition Assay.

References

  • Moreland, D. E. (1967). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology.

  • Hansch, C., & Deutsch, E. W. (1966). The Structure-Activity Relationship in Amides Inhibiting Photosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects.

  • Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences.[1][2][3][4][5][6]

  • Hoagland, R. E. (1978). Isolation and properties of an aryl acylamidase from red rice, Oryza sativa L., that metabolizes 3',4'-dichloropropionanilide. Plant and Cell Physiology.

  • Tietjen, K. G., et al. (1991). The herbicide binding niche of photosystem II - a model. Zeitschrift für Naturforschung C.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-(2,4-dichlorophenyl)propanamide

Executive Summary & Strategic Context This guide details the synthesis of N-(2,4-dichlorophenyl)propanamide from 2,4-dichloroaniline . While structurally similar to the commercial herbicide Propanil (the 3,4-dichloro iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the synthesis of N-(2,4-dichlorophenyl)propanamide from 2,4-dichloroaniline . While structurally similar to the commercial herbicide Propanil (the 3,4-dichloro isomer), the 2,4-isomer presents distinct synthetic challenges due to the steric hindrance of the ortho-chlorine atom and the significant electronic deactivation of the amino group.

Key Technical Considerations:

  • Nucleophilicity: The pKa of the conjugate acid of 2,4-dichloroaniline is approximately 2.0, making it a significantly weaker nucleophile than aniline (pKa ~4.6).

  • Sterics: The chlorine atom at the C2 position creates steric bulk, impeding the approach of the electrophile.

  • Implication: Standard acylation conditions (e.g., carboxylic acid + coupling agent) may suffer from slow kinetics. This protocol utilizes propionyl chloride , a highly reactive acid chloride, in the presence of a non-nucleophilic base to drive the reaction to completion.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of propionyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (

    
    ) as a leaving group.
    
  • Deprotonation: The base (Triethylamine) neutralizes the generated HCl, preventing the protonation of the unreacted aniline (which would render it non-nucleophilic) and driving the equilibrium forward.

Visualization: Reaction Pathway

ReactionMechanism Substrate 2,4-Dichloroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Propionyl Chloride (Electrophile) Reagent->Intermediate Product N-(2,4-dichlorophenyl) propanamide Intermediate->Product Elimination (-Cl) Waste TEA·HCl Salt Intermediate->Waste Base Triethylamine (HCl Scavenger) Base->Waste Captures H+

Figure 1: Mechanistic pathway highlighting the critical role of the base scavenger.

Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2,4-Dichloroaniline 162.021.0SolidSubstrate
Propionyl Chloride 92.521.21.065Acylating Agent
Triethylamine (TEA) 101.191.50.726Base / Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Addition funnel (pressure-equalizing)

  • Nitrogen/Argon inert gas line

  • Magnetic stir bar & plate

  • Ice-water bath

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry the glassware under vacuum and purge with Nitrogen (

    
    ) to ensure anhydrous conditions. Moisture competes with the aniline for the acid chloride, producing propionic acid impurities.
    

Step 2: Solubilization

  • Charge the flask with 2,4-dichloroaniline (10.0 g, 61.7 mmol) .

  • Add DCM (100 mL) . Stir until fully dissolved.

  • Add Triethylamine (12.9 mL, 92.5 mmol) .

  • Cool the mixture to 0°C using an ice bath. Rationale: Controlling the temperature is crucial to minimize di-acylation side products and manage the exotherm.

Step 3: Acylation

  • Load Propionyl Chloride (6.4 mL, 74.0 mmol) into the addition funnel.

  • Add dropwise over 20–30 minutes.

    • Observation: White fumes (HCl) may form if the system is not well-sealed; a white precipitate (TEA·HCl) will form immediately in the solution.

  • Once addition is complete, allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 3–4 hours.

Step 4: Monitoring

  • Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

    • Starting Material: Higher

      
       (Non-polar).
      
    • Product: Lower

      
       (Amide hydrogen bonding).
      

Step 5: Workup

  • Quench the reaction by adding Water (50 mL) .

  • Transfer to a separatory funnel.

  • Wash 1: 1M HCl (50 mL) – Removes unreacted amine and TEA.

  • Wash 2: Sat.

    
     (50 mL) – Neutralizes excess acid.
    
  • Wash 3: Brine (50 mL) – Dries the organic layer.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • The crude solid is likely off-white.

  • Recrystallization: Dissolve in minimum hot Ethanol (or Ethanol/Water mix). Cool slowly to 4°C. Filter the crystals and dry under vacuum.

Workflow Visualization

ExperimentalWorkflow Start Start: Inert Atmosphere Dry DCM Mix Dissolve 2,4-Dichloroaniline + TEA Start->Mix Cool Cool to 0°C Mix->Cool Add Dropwise Addition: Propionyl Chloride Cool->Add React Warm to RT Stir 3-4 Hours Add->React Quench Quench with Water React->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Cryst Recrystallize (EtOH) Dry->Cryst Final Pure N-(2,4-dichlorophenyl)propanamide Cryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[1]

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

Melting Point Analysis
  • Expected Range: 118°C – 122°C (Estimate based on structural analogs; 2,4-dichloroacetanilide melts at ~146°C, propionyl chains typically lower MP slightly).

  • Note: If MP is <110°C, significant starting material or solvent remains.

Nuclear Magnetic Resonance ( -NMR)

Use


 as solvent.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.35 Broad Singlet1HNH Amide proton (deshielded).
8.25 Doublet (

)
1HAr-H (C6) Ortho to amide; deshielded by carbonyl anisotropy.
7.40 Doublet (

)
1HAr-H (C3) Meta to amide; between two Cl atoms.
7.25 Doublet of Doublets1HAr-H (C5) Standard aromatic coupling.
2.45 Quartet2H-CH2- Methylene of propionyl group.
1.25 Triplet3H-CH3 Methyl of propionyl group.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Propionyl ChlorideEnsure reagents are dry; check inert line.
Oily Product Residual Solvent / ImpuritiesRecrystallize again; scratch glass to induce nucleation.
Red/Brown Color Oxidation of AnilinePerform synthesis under strict Nitrogen atmosphere; use fresh aniline.
Extra Spots on TLC Di-acylation (Imide formation)Avoid excess acid chloride; keep temperature at 0°C during addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).
  • SpectraBase. NMR Data for Anilide Derivatives. (Used for chemical shift prediction logic). Retrieved from [Link]

Sources

Application

Application Note: High-Precision GC-MS Detection of N-(2,4-dichlorophenyl)propanamide in Soil Matrices

This Application Note is structured to address the specific request for N-(2,4-dichlorophenyl)propanamide while providing critical context regarding its widely used isomer, Propanil (N-(3,4-dichlorophenyl)propanamide) ....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific request for N-(2,4-dichlorophenyl)propanamide while providing critical context regarding its widely used isomer, Propanil (N-(3,4-dichlorophenyl)propanamide) . This distinction is vital for researchers distinguishing between active herbicidal ingredients and manufacturing impurities or degradation byproducts.

Executive Summary

This protocol details the extraction and quantification of N-(2,4-dichlorophenyl)propanamide (2,4-DCPA) in soil. While often analyzed alongside its commercially dominant isomer Propanil (3,4-DCPA), the 2,4-isomer requires specific chromatographic resolution and rigorous thermal control during analysis.

Critical Technical Insight: Both isomers are thermally labile. In the GC injection port, they are prone to degradation into their respective dichloroanilines (2,4-DCA and 3,4-DCA). This method utilizes a Programmed Temperature Vaporization (PTV) inlet strategy to minimize on-column degradation, ensuring that detected anilines are native to the sample and not analytical artifacts.

Chemical Context & Isomer Discrimination

FeatureTarget Analyte (2,4-Isomer)Common Herbicide (Propanil)
IUPAC Name N-(2,4-dichlorophenyl)propanamideN-(3,4-dichlorophenyl)propanamide
CAS Number 2594-61-8709-98-8
Role Impurity / Structural AnalogActive Herbicidal Ingredient
Key Fragment Ions m/z 161, 217, 126m/z 161, 217, 126
Thermal Artifact 2,4-Dichloroaniline (2,4-DCA)3,4-Dichloroaniline (3,4-DCA)

Expert Note: Because both isomers share the same molecular weight (217 Da) and primary fragment ions (m/z 161), chromatographic separation is the only reliable identification method. The 2,4-isomer, due to steric hindrance from the ortho-chlorine, typically elutes slightly earlier than Propanil on standard 5% phenyl columns.

Experimental Workflow (Graphviz)

G Soil Soil Sample (10g, sieved) Hydration Hydration (2mL H2O, 30 min) Soil->Hydration Activation Extract QuEChERS Extraction (10mL ACN + Citrate Salts) Hydration->Extract Partitioning Clean d-SPE Cleanup (PSA + C18 + MgSO4) Extract->Clean Matrix Removal GC GC-MS Analysis (PTV Inlet / SIM Mode) Clean->GC Injection Data Data Processing (Isomer Resolution) GC->Data Quantitation

Figure 1: Optimized QuEChERS workflow for thermally labile amide herbicides in soil.

Reagents and Materials

  • Standards: High-purity N-(2,4-dichlorophenyl)propanamide (>98%) and Propanil (>98%).

  • Internal Standard (ISTD): Triphenyl phosphate (TPP) or Propanil-d5 (if available).

  • Extraction Solvent: LC-MS grade Acetonitrile (ACN).

  • QuEChERS Salts: AOAC 2007.01 method (6g MgSO4, 1.5g NaOAc).

  • d-SPE Cleanup: 150mg MgSO4, 25mg PSA (Primary Secondary Amine), 25mg C18 (to remove soil lipids).

Detailed Protocol

Phase 1: Sample Preparation (Modified QuEChERS)

The standard QuEChERS method is modified here with a hydration step, which is critical for dry soils to open soil pores and release bound residues.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL FEP centrifuge tube.

  • Hydration (Crucial): Add 2-3 mL of ultrapure water. Vortex briefly and let stand for 30 minutes. Why? Dry soil encapsulates pesticides; water swells the clay lattice, making the analyte accessible to acetonitrile.

  • Extraction: Add 10 mL of Acetonitrile containing the Internal Standard (1 µg/mL).

  • Agitation: Shake vigorously for 1 minute (or use a Geno/Grinder at 1500 rpm).

  • Salting Out: Add the QuEChERS salt packet (MgSO4/NaOAc). Immediately shake for 1 minute to prevent MgSO4 clumping.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube (PSA/C18/MgSO4). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Final Prep: Transfer the clear supernatant to a GC vial. Note: Do not evaporate to dryness using heat, as this promotes degradation.

Phase 2: GC-MS Instrumentation

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Inlet Parameters (The "Cold" Injection)

To prevent the thermal breakdown of N-(2,4-dichlorophenyl)propanamide into 2,4-dichloroaniline, a PTV inlet is mandatory.

  • Mode: PTV Solvent Vent.

  • Injection Volume: 2 µL.

  • Inlet Temperature Program:

    • Start: 40°C (hold 0.1 min).

    • Ramp: 600°C/min to 250°C.

    • Logic: The analyte enters a cold liner, preventing "flash" degradation. It is then rapidly vaporized and transferred to the column.

Column & Oven
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min).

    • 25°C/min to 180°C.

    • 5°C/min to 230°C (Critical resolution window for isomers).

    • 30°C/min to 300°C (hold 3 min).

Mass Spectrometer (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteRetention Time (approx)Quant Ion (m/z)Qual Ion 1Qual Ion 2
2,4-DCA (Degradant) 8.5 min16116390
3,4-DCA (Degradant) 9.2 min16116390
N-(2,4-dichlorophenyl)propanamide 14.8 min 161 217 126
Propanil (3,4-isomer) 15.4 min161217126

Note: Retention times must be experimentally verified using pure standards.

Quality Assurance & Self-Validation

To ensure the method is working correctly, you must monitor the Degradation Index .

  • The Check Standard: Inject a standard of pure N-(2,4-dichlorophenyl)propanamide (1 ppm).

  • Calculate Degradation: Look for the peak at the retention time of 2,4-DCA (approx 8.5 min).

    
    
    
  • Pass Criteria: If Degradation > 3%, the inlet liner is active (dirty) or the temperature is too high. Replace the liner (deactivated glass wool) and lower the maximum inlet temp.

References

  • U.S. EPA. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Washington, DC: U.S. Environmental Protection Agency. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid
Method

High-Recovery Extraction of 2,4-DCPA (Dacthal) from Water Matrices

Executive Summary: The New Analytical Reality Following the August 2024 Emergency Suspension of 2,4-DCPA (Dacthal) by the US EPA, the analytical focus has shifted from routine agricultural monitoring to environmental for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The New Analytical Reality

Following the August 2024 Emergency Suspension of 2,4-DCPA (Dacthal) by the US EPA, the analytical focus has shifted from routine agricultural monitoring to environmental forensics and legacy contamination assessment.

2,4-DCPA is a dimethyl tetrachloroterephthalate ester.[1][2] Unlike its acid metabolites (MTP and TPA), the parent compound is highly lipophilic (LogKow ~4.[1]40) and prone to abiotic hydrolysis in alkaline conditions.[1][2] This application note details a high-integrity extraction protocol prioritizing Solid Phase Extraction (SPE) compliant with EPA Method 525.2 , while offering a Liquid-Liquid Extraction (LLE) benchmark for validation.

Key Technical Challenge: The "Wall Effect."[2] Due to its high hydrophobicity, 2,4-DCPA adheres aggressively to glass sample containers.[1] Protocols that fail to rinse the sample bottle with the elution solvent will systematically yield low recoveries (minus 20-30%).[2]

Chemical Profile & Mechanism of Action[3]

Understanding the analyte's physicochemical behavior is the prerequisite for successful extraction.[2]

PropertyValueAnalytical Implication
Structure Phthalate EsterSusceptible to hydrolysis at high pH (>9).[1][2]
LogKow 4.40 (Experimental)Highly hydrophobic; requires C18 or SDB sorbents.[1][2]
Solubility ~0.5 mg/L (Water)Low solubility drives adsorption to glass walls.[1][2]
Metabolites MTP (Mono-acid), TPA (Di-acid)Polar degradates; not retained by this protocol (require Method 515.4).[1][2]
Degradation Pathway Diagram

The following diagram illustrates the breakdown of 2,4-DCPA. This protocol isolates the Parent Compound (Green Node).

DCPA_Degradation cluster_0 Target of this Protocol DCPA 2,4-DCPA (Parent) (Target Analyte) MTP MTP Metabolite (Mono-acid) DCPA->MTP Hydrolysis (pH > 9) TPA TPA Metabolite (Di-acid) MTP->TPA Further Degradation

Figure 1: Hydrolytic degradation pathway of 2,4-DCPA.[1][3] This protocol targets the lipophilic parent compound.

Protocol A: Automated Solid Phase Extraction (SPE)

Basis: EPA Method 525.2 (Semivolatile Organic Compounds) Recommended for: Drinking water, groundwater, and clean surface water.[1]

Materials & Reagents[3][4][5][6][7][8][9]
  • Cartridge/Disk: C18 (Octadecyl) or SDB (Styrene-Divinylbenzene) extraction disk (47mm).[1][2]

  • Elution Solvent: Ethyl Acetate (EtOAc) and Methylene Chloride (DCM).[1][2]

  • Preservative: Sodium Sulfite (50 mg/L) for dechlorination; HCl (6N) for acidification.[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).

Step-by-Step Workflow
Phase 1: Sample Pre-Treatment
  • Dechlorination: Add 50 mg/L Sodium Sulfite to the 1L sample immediately upon collection.[1][2]

    • Why: Free chlorine reacts with the aromatic ring, creating false negatives.[1]

  • Acidification: Adjust pH to < 2 using 6N HCl.

    • Scientist's Note: While esters can hydrolyze in acid, 2,4-DCPA is reasonably stable at pH 2 for the standard 14-day holding time.[1][2] However, extract within 7 days if possible to minimize risk.

  • Surrogate Spiking: Add 1,3-dimethyl-2-nitrobenzene or perylene-d12 to monitor extraction efficiency.

Phase 2: SPE Cartridge Conditioning

Critical: Do not let the cartridge/disk go dry during this phase.[2]

  • Rinse: 5 mL Ethyl Acetate (removes manufacturing impurities).[1][2]

  • Condition: 5 mL Methanol (activates the C18 ligands).

  • Equilibrate: 5 mL Reagent Water (transitions to aqueous phase).[1][2]

Phase 3: Sample Loading[2]
  • Flow Rate: Process sample at 10–20 mL/min .

    • Caution: Faster rates (>20 mL/min) cause "breakthrough" where the analyte lacks sufficient contact time to bond with the sorbent.[2]

  • The "Bottle Rinse" (CRITICAL):

    • After the sample passes through, add 5 mL of Ethyl Acetate directly into the empty sample bottle.

    • Cap and swirl thoroughly to dissolve 2,4-DCPA stuck to the glass walls.[1]

    • Do not discard. This solvent will be used for elution.[1][2]

Phase 4: Elution & Drying[1]
  • Drying the Disk: Draw air through the disk for 10 minutes to remove residual water.[2]

  • Elution:

    • Pour the Bottle Rinse (from Phase 3) into the reservoir and draw it through the disk.

    • Follow with 2 x 3 mL aliquots of Methylene Chloride (DCM).[1][2]

  • Extract Drying: Pass the combined eluant through a funnel containing 5g Anhydrous Sodium Sulfate to remove moisture.[1][2]

  • Concentration: Evaporate to 1 mL using a Nitrogen blow-down system (TurboVap) at 40°C.

Protocol B: Liquid-Liquid Extraction (LLE)

Basis: EPA Method 608.3 / 8081 (Validation Method) Recommended for: Samples with high particulate matter (where SPE clogs) or for validating SPE results.[1][2]

  • Setup: Place 1L of sample into a 2L separatory funnel.

  • pH Adjustment: Check pH is between 5 and 9 (Neutral extraction prevents hydrolysis).

  • Solvent Addition: Add 60 mL Methylene Chloride (DCM).

  • Agitation: Shake vigorously for 2 minutes. Vent frequently to release pressure.[1][2]

  • Phase Separation: Allow organic (bottom) layer to separate.[1][2] Drain into a collection flask.

    • Troubleshooting: If emulsion forms, add a pinch of sodium sulfate or centrifuge.[1]

  • Repeat: Repeat extraction 2 more times with fresh DCM.

  • Combine & Concentrate: Dry over sodium sulfate and concentrate to 1 mL.

Decision Matrix & Workflow Visualization

Use this logic flow to determine the appropriate extraction method for your matrix.

Method_Selection cluster_SPE SPE Critical Path Start Water Sample Received Particulates High Particulate Load? Start->Particulates LLE Method B: Liquid-Liquid Extraction (DCM Shake-out) Particulates->LLE Yes (>1%) SPE Method A: Solid Phase Extraction (C18/SDB Disk) Particulates->SPE No (Drinking/Groundwater) Condition Condition: MeOH -> Water SPE->Condition Load Load Sample (10mL/min) Condition->Load Rinse Bottle Rinse w/ EtOAc (Essential for Recovery) Load->Rinse Elute Elute & Concentrate Rinse->Elute

Figure 2: Decision matrix and critical path for 2,4-DCPA extraction.[1][2]

Quality Control & Troubleshooting

Self-Validating System Criteria

To ensure data trustworthiness (E-E-A-T), every batch must include:

  • Laboratory Reagent Blank (LRB): Must contain < 1/2 the Minimum Reporting Limit (MRL).[2]

  • Laboratory Fortified Blank (LFB): Spike reagent water with 2,4-DCPA at 5 µg/L. Recovery must be 70–130% .[1][2]

  • Surrogate Recovery: Must fall within 70–130% .[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<70%) "Wall Effect" (Adsorption)Mandatory: Did you rinse the sample bottle with Ethyl Acetate and use that for elution?
Low Recovery (<70%) HydrolysisCheck sample pH.[1][2] If pH > 9, 2,4-DCPA degrades to MTP/TPA.[1] Acidify immediately upon collection.[1][2]
Variable Retention Times Wet ExtractResidual water in the final extract changes GC column phase.[2] Ensure Sodium Sulfate drying is adequate.[1][2]
Breakthrough Flow Rate too fastReduce SPE loading rate to < 15 mL/min.

References

  • US Environmental Protection Agency. (1995).[1][2] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[1][2][4] Revision 2.0. [Link]

  • US Environmental Protection Agency. (2024). DCPA (Dacthal) Emergency Suspension Order.[1][2][5] Federal Register.[1][2] [Link][1]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 2943, Chlorthal-dimethyl (2,4-DCPA).[1] [Link][1]

  • US Environmental Protection Agency. (2003).[1][2] Method 515.4: Determination of Chlorinated Acids in Drinking Water.[2] (Reference for metabolite distinction). [Link]

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-(2,4-dichlorophenyl)propanamide (Propanil)

Abstract This application note provides a comprehensive, field-proven protocol for the quantitative analysis of N-(2,4-dichlorophenyl)propanamide, a widely used herbicide commonly known as Propanil.[1] The accurate deter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of N-(2,4-dichlorophenyl)propanamide, a widely used herbicide commonly known as Propanil.[1] The accurate determination of Propanil residues is critical for environmental monitoring, food safety compliance, and toxicological research. We present a highly sensitive and selective method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), designed for researchers and analytical scientists. The methodology covers the entire analytical workflow, including the proper handling of analytical standards, preparation of stock and working solutions, sample preparation for aqueous matrices, detailed instrument parameters, and data analysis criteria. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind key decisions, ensuring methodological robustness and data integrity.

Introduction: The Analyte

N-(2,4-dichlorophenyl)propanamide (Propanil) is a selective, post-emergence contact herbicide effective against a wide range of broadleaf and grassy weeds.[1][2] Its primary application is in the cultivation of rice, making it one of the most heavily used herbicides in this sector globally.[1] The principal mode of herbicidal action is the inhibition of photosynthesis in target weed species.[1] Due to its widespread use, residues of Propanil and its primary metabolite, 3,4-dichloroaniline (3,4-DCA), can be found in soil, surface water, and drinking water, necessitating reliable and sensitive analytical methods for monitoring and regulatory enforcement.[3]

The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) establish and enforce tolerance levels for pesticide residues in food and environmental samples to protect public health.[4][5] The method detailed herein is aligned with the performance requirements demanded by such regulatory frameworks, providing a trustworthy system for Propanil quantification.

Table 1: Chemical Properties of N-(2,4-dichlorophenyl)propanamide

PropertyValueSource
Common Name Propanil[1][3]
IUPAC Name N-(3,4-dichlorophenyl)propanamide[3][6]
CAS Number 709-98-8[1][3]
Molecular Formula C₉H₉Cl₂NO[1][3]
Molecular Weight 218.08 g/mol [1][3]
Appearance White to brown crystalline solid[1]

Analytical Standard: Foundation of Quantitation

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the analytical standard. It is imperative to use a Certified Reference Material (CRM) or a well-characterized analytical standard from a reputable supplier.

  • Selection: Obtain a Propanil analytical standard with a Certificate of Analysis (CoA) that specifies purity, storage conditions, and expiration date.[7] Suppliers like Sigma-Aldrich (PESTANAL®), LGC Standards, and others provide high-purity standards suitable for regulatory analysis.[8][9]

  • Storage & Handling: Propanil standards should be stored as recommended on the CoA, typically in a freezer at temperatures between -20°C and -27°C to ensure long-term stability.[10] Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle with appropriate personal protective equipment (PPE), as specified in the Safety Data Sheet (SDS).[8]

Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)

The causality behind this protocol is to create a concentrated, stable, and accurately known starting point for all subsequent dilutions. Using a solvent like methanol or acetonitrile is crucial as Propanil is readily soluble in them, and they are compatible with reversed-phase LC-MS systems.

  • Weighing: Accurately weigh approximately 10 mg of the Propanil analytical standard onto a calibrated analytical balance. Record the exact weight.

  • Correction for Purity: Calculate the mass of pure Propanil using the purity value from the CoA. This step is critical for eliminating systematic errors in quantification.

    • Corrected Mass (mg) = Weighed Mass (mg) × Purity (%) / 100

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 5-7 mL of LC-MS grade methanol or acetonitrile. Gently swirl or sonicate the flask until the standard is completely dissolved.[3]

  • Dilution to Volume: Once dissolved and equilibrated to room temperature, dilute to the 10 mL mark with the same solvent. Cap and invert the flask multiple times to ensure homogeneity.[3]

  • Calculation of Exact Concentration:

    • Concentration (µg/mL) = Corrected Mass (mg) / 10 mL × 1000 µg/mg

  • Storage: Transfer the stock solution to an amber glass vial, label clearly with the compound name, concentration, preparation date, and solvent. Store at 4°C. While stock solutions in solvent are generally stable, it is best practice to prepare fresh fortification solutions for each analytical batch.[3]

Analytical Methodology: LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the chosen technique due to its superior sensitivity and selectivity. Chromatographic separation resolves Propanil from matrix interferences, while tandem mass spectrometry provides unambiguous identification and quantification through Multiple Reaction Monitoring (MRM). The MRM process involves isolating the protonated molecular ion ([M+H]⁺) of Propanil and then fragmenting it to produce specific product ions. Monitoring these specific parent-to-product ion transitions virtually eliminates false positives.[3]

Instrumentation and Reagents
  • Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[3]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: A reversed-phase C18 column is ideal for retaining and separating Propanil from potential interferences. A common configuration is a 100 x 2.0 mm column with 3 µm particle size.[3]

  • Reagents: All solvents (Methanol, Acetonitrile, Water) must be LC-MS grade. Additives like acetic acid or formic acid should be of high purity.[3]

Table 2: Recommended LC-MS/MS Instrumental Parameters

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.0 mm, 3 µm)Provides optimal retention for moderately polar compounds like Propanil.
Mobile Phase A 0.1% Acetic Acid in WaterAcidification promotes protonation of the analyte in positive ESI mode.[3]
Mobile Phase B 0.1% Acetic Acid in MethanolOrganic solvent for eluting the analyte from the C18 column.[3]
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.0 mm ID column to ensure sharp chromatographic peaks.
Injection Volume 5 - 20 µLBalances sensitivity with potential matrix effects and peak shape.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility of retention times.
Ionization Mode Electrospray Ionization (ESI), PositivePropanil readily forms a stable protonated molecular ion [M+H]⁺.[3]
MRM Transition 1 m/z 218.1 → 162.0Quantification Ion: The most intense and stable fragment transition.[3]
MRM Transition 2 m/z 218.1 → 126.9Confirmation Ion: Used to confirm analyte identity via ion ratio.[3]
Dwell Time 100-150 msSufficient time to acquire 12-15 data points across a chromatographic peak.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).

Experimental Workflow

The overall analytical process is designed to ensure a systematic and traceable path from sample receipt to final data reporting, incorporating quality control at every critical stage.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing std 1. Prepare Analytical Standard Stock Solution (Protocol 1) cal 2. Prepare Calibration Curve & QC Samples (Protocol 2) std->cal seq 4. Build Instrument Sequence (Blank, Standards, QCs, Samples) cal->seq sample 3. Prepare Environmental Water Sample (Protocol 3) sample->seq run 5. Execute LC-MS/MS Analysis seq->run integ 6. Integrate Chromatograms & Generate Calibration Curve run->integ quant 7. Quantify Propanil in Samples & QCs integ->quant report 8. Review Data & Report Results (Check QC acceptance criteria) quant->report

Figure 1: Comprehensive workflow for the analysis of Propanil.

Protocol 2: Preparation of Calibration Standards and QC Samples

This protocol uses serial dilution to create a set of standards with decreasing concentrations. Using a matrix (analyte-free control water) to prepare these standards is a self-validating step; it helps compensate for "matrix effects," where other components in a sample can artificially suppress or enhance the analyte's signal in the mass spectrometer.

  • Prepare Intermediate Solution (e.g., 1 µg/mL): Dilute the 1000 µg/mL primary stock solution accordingly. For example, pipette 100 µL of stock into a 100 mL volumetric flask and dilute to volume with methanol.

  • Prepare Working Solutions: Create a series of working solutions by further diluting the intermediate stock. These will be used to spike the matrix.

  • Spike Matrix: Prepare a calibration curve consisting of at least five concentration levels.[3] For example, to prepare a 100 mL batch of a 0.1 µg/L standard in drinking water:

    • Pipette the required volume of a suitable working solution into a 100 mL volumetric flask.

    • Dilute to the mark with control drinking water (verified to be free of Propanil).

  • Prepare QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations relative to the calibration curve, using a separate stock solution if available to ensure independence.

Table 3: Example Calibration Curve for Water Analysis

Standard LevelConcentration (µg/L)
CAL 10.05 (LOQ)
CAL 20.10
CAL 30.25
CAL 40.50
CAL 51.00
Protocol 3: Sample Preparation (Aqueous Samples)

The goal of sample preparation is to make the sample compatible with the analytical instrument and to remove particulates that could damage the system. For relatively clean water, the procedure is minimal.

  • Collection & Storage: Collect water samples in clean glass containers and store them refrigerated at ~4°C.[3]

  • Filtration: If the sample contains visible particulate matter, filter it through a 0.45 µm syringe filter (e.g., PTFE) into an autosampler vial.[3] This is a critical step to prevent clogging of the LC column and tubing.

  • Dilution (if necessary): If Propanil concentrations are expected to be high, dilute the sample with control water to bring the final concentration within the calibrated range of the instrument.[3]

Data Analysis and Quality Control

A robust method requires stringent criteria for accepting and reporting data. This ensures the trustworthiness of the results.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of each calibration standard. Use a linear regression model with a weighting factor of 1/x, which gives less weight to the higher concentration points and typically provides a better fit for trace analysis.[3] The correlation coefficient (r) or coefficient of determination (r²) should be >0.99.

  • Quantification: Determine the concentration of Propanil in the unknown samples by interpolating their peak areas from the calibration curve.

  • Analyte Confirmation: The identity of Propanil is confirmed if:

    • The retention time in the sample is within ±2-3% of the average retention time from the calibration standards.

    • The ratio of the confirmation ion peak area to the quantification ion peak area in the sample is within ±30% of the average ratio calculated from the standards.

  • Quality Control Acceptance:

    • Blanks: A solvent blank and a matrix blank should be run to ensure no carryover or contamination.

    • QC Samples: The calculated concentrations of the low, mid, and high QC samples should be within ±20-30% of their nominal values.

    • LOD/LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For Propanil in water, an LOQ of 0.1 µg/L is achievable.[3] The LOD can be statistically determined from the standard deviation of replicate measurements at the LOQ level.[3]

Table 4: Typical Method Performance (Based on EPA Method AU-287R0)

MatrixAnalyteLOQ (µg/L)LOD (µg/L)
Drinking WaterPropanil0.10.0175
Surface WaterPropanil0.10.0238

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective system for the quantitative analysis of N-(2,4-dichlorophenyl)propanamide (Propanil) in aqueous samples. By adhering to the protocols for standard preparation, sample handling, and stringent data acceptance criteria, laboratories can generate high-quality, defensible data suitable for research, environmental monitoring, and regulatory compliance. The emphasis on understanding the causality behind experimental choices, combined with a self-validating workflow incorporating matrix-matched standards and quality controls, ensures the scientific integrity of the results.

References

  • Title: Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Environmental Chemistry Methods: Propanil; 422005-01 (Water) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Environmental Chemistry Methods: Propanil; 422005-01 (Soil) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Pesticide Analytical Manual (PAM) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Propanil - CRM LABSTANDARD Source: LabStandard URL: [Link]

  • Title: Pesticides Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pesticide Residue Monitoring Program Questions and Answers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Propanil (028201) Draft Human Health Risk Assessment Source: Regulations.gov (EPA Submission) URL: [Link]

  • Title: HPLC Method for Propanil on Newcrom B Source: SIELC Technologies URL: [Link]

  • Title: A Guide to Preparing and Analyzing Chlorinated Pesticides Source: Restek URL: [Link]

  • Title: Propanil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: Waters Corporation URL: [Link]

  • Title: Propanil - mzCloud Source: mzCloud URL: [Link]

Sources

Method

Soil sorption isotherm studies of 2,4-dichloropropionanilide

Application Note & Protocol Characterizing the Environmental Fate of 2,4-Dichloropropionanilide (Propanil): Soil Sorption Isotherm Studies Using the Batch Equilibrium Method Abstract This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Characterizing the Environmental Fate of 2,4-Dichloropropionanilide (Propanil): Soil Sorption Isotherm Studies Using the Batch Equilibrium Method

Abstract This document provides a comprehensive guide for researchers and scientists on conducting soil sorption isotherm studies for the herbicide 2,4-dichloropropionanilide (Propanil). Understanding the interaction between Propanil and soil is critical for assessing its environmental mobility, persistence, and potential for groundwater contamination[1]. This application note details the theoretical underpinnings of sorption isotherms, provides a step-by-step protocol based on the widely accepted OECD 106 Guideline for the Testing of Chemicals, "Adsorption - Desorption Using a Batch Equilibrium Method," and outlines the data analysis required to fit experimental data to the Freundlich and Langmuir models.[2][3][4] The causality behind experimental choices and the means to ensure data integrity are emphasized throughout.

Introduction: The Significance of Soil Sorption for Propanil

Propanil is a widely used post-emergence herbicide for the control of broad-leaf and grassy weeds in crops like rice.[1] Its environmental fate—what happens to it after application—is a key determinant of its potential non-target effects and persistence. Soil is a primary recipient of Propanil, and the process of sorption , the binding of the chemical to soil particles, governs its concentration in the soil solution.

A high degree of sorption can lead to:

  • Reduced Bioavailability: Less Propanil is available in the soil water for uptake by weeds, potentially affecting efficacy.

  • Lower Leaching Potential: Strong binding to soil minimizes the downward movement of Propanil, protecting groundwater resources.[3]

  • Increased Persistence: Sorption can protect Propanil from microbial degradation, extending its half-life in the environment.

Conversely, weak sorption suggests that Propanil is more mobile and may be more readily available for degradation or transport.[3][5] Therefore, quantifying the sorption behavior of Propanil is a regulatory requirement and a scientific necessity for robust environmental risk assessment.

Sorption is typically studied by generating an adsorption isotherm , which describes the equilibrium relationship between the concentration of the sorbed chemical on the soil (Cs) and the concentration remaining in the solution (Ce) at a constant temperature.

Theoretical Framework: Langmuir and Freundlich Isotherm Models

While several models can describe sorption, the Langmuir and Freundlich isotherms are the most common for pesticide-soil interactions.[6][7] Choosing the appropriate model depends on the nature of the adsorbent (soil) and the adsorbate (Propanil).

The Langmuir Isotherm

The Langmuir model assumes a monolayer adsorption process on a homogeneous surface, where all adsorption sites have equal affinity for the adsorbate.[7][8] It also assumes that once a site is occupied, no further adsorption can occur there. The model predicts a maximum adsorption capacity (Qmax) as the solute concentration increases.

  • Equation: Cs = (Qmax * KL * Ce) / (1 + KL * Ce)

  • Linearized Form: Ce / Cs = (1 / (Qmax * KL)) + (Ce / Qmax)

Where:

  • Cs: Amount of Propanil adsorbed per unit mass of soil (e.g., mg/kg) at equilibrium.

  • Ce: Equilibrium concentration of Propanil in the solution (e.g., mg/L).

  • Qmax: Maximum adsorption capacity of the soil (mg/kg).

  • KL: Langmuir constant related to the energy of adsorption (L/mg).

The Freundlich Isotherm

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies.[8][9] It does not predict a maximum adsorption capacity and is often a better fit for the complex and heterogeneous nature of soil.[9][10]

  • Equation: Cs = Kf * Ce^(1/n)

  • Linearized Form: log(Cs) = log(Kf) + (1/n) * log(Ce)

Where:

  • Cs and Ce: As defined for the Langmuir model.

  • Kf: Freundlich adsorption coefficient ((mg/kg)/(mg/L)^n), indicating the adsorption capacity.

  • 1/n: Freundlich intensity parameter, indicating the favorability of adsorption. A value between 0 and 1 suggests favorable adsorption.[9]

The following diagram illustrates the conceptual difference between the two models.

G cluster_0 Langmuir Isotherm cluster_1 Freundlich Isotherm l_title Assumptions: - Monolayer Adsorption - Homogeneous Surface - Finite Adsorption Sites l_surface Soil Surface (Homogeneous Sites) l_mol1 P l_mol1->l_surface l_mol2 P l_mol2->l_surface l_mol3 P l_mol3->l_surface f_title Assumptions: - Multilayer Adsorption - Heterogeneous Surface - Infinite Adsorption Sites f_surface Site 1 Site 2 Site 3 f_mol1 P f_mol1->f_surface:s1 f_mol2 P f_mol2->f_surface:s2 f_mol3 P f_mol3->f_surface:s2 f_mol4 P f_mol4->f_surface:s3

Caption: Conceptual difference between Langmuir and Freundlich adsorption models.

Experimental Protocol: Batch Equilibrium Method (OECD 106)

This protocol outlines the batch equilibrium method, a robust and widely used technique to generate sorption data.[2][11][12] It involves shaking a known mass of soil with an aqueous solution of Propanil of known concentration until equilibrium is reached. The decrease in the solution's concentration is used to calculate the amount sorbed by the soil.

Materials and Reagents
Equipment Reagents & Consumables
Analytical Balance (4-decimal)Propanil, analytical standard (>99% purity)
HPLC-UV or LC-MS/MS SystemAcetonitrile or Methanol (HPLC grade)
Orbital Shaker0.01 M Calcium Chloride (CaCl₂) solution
High-speed CentrifugeDeionized water (Type I)
pH MeterSyringe filters (0.22 or 0.45 µm, PTFE or other compatible material)
Glass Centrifuge Tubes with Screw Caps (e.g., 50 mL)Volumetric flasks and pipettes (Class A)
Soil Grinder/Mortar and PestleAnalytical syringes
2 mm SieveHPLC vials

Causality: The use of 0.01 M CaCl₂ as the background solution is crucial. It mimics the ionic strength of natural soil solutions, helps to flocculate clay particles during centrifugation for a clearer supernatant, and minimizes cation exchange effects.[12] Glass centrifuge tubes are preferred over plastic to minimize potential sorption of Propanil to the container walls.

Preliminary Tests (Tier 1 of OECD 106)

Before constructing the full isotherm, preliminary tests are essential to determine:

  • Equilibration Time: The time required for the sorption process to reach equilibrium. This is typically found by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours). For Propanil, equilibrium is often reached within 4-5 hours.[13]

  • Soil-to-Solution Ratio: An appropriate ratio (e.g., 1:5, 1:10 w/v) should be selected to ensure that the decrease in solution concentration is measurable (ideally 20-80% sorption) and accurate.

  • Adsorption to Test Vessels: A control experiment without soil should be run to confirm that Propanil does not significantly adsorb to the walls of the centrifuge tubes.

Step-by-Step Protocol for Main Isotherm Study

The following workflow diagram outlines the key steps of the batch equilibrium experiment.

G prep_soil 1. Soil Preparation (Air-dry, Sieve < 2mm) weigh_soil 3. Weigh Soil (e.g., 2.0 g) into centrifuge tubes prep_soil->weigh_soil prep_sol 2. Prepare Propanil Solutions (e.g., 1, 5, 10, 20, 50 mg/L in 0.01M CaCl2) add_sol 4. Add Propanil Solution (e.g., 20 mL) to each tube prep_sol->add_sol weigh_soil->add_sol shake 5. Equilibrate (Shake at constant temp for pre-determined time) add_sol->shake centrifuge 6. Separate Phases (Centrifuge at high speed) shake->centrifuge analyze 7. Analyze Supernatant (Filter and measure Ce via HPLC or LC-MS/MS) centrifuge->analyze calculate 8. Calculate & Plot (Determine Cs and fit data to isotherm models) analyze->calculate

Caption: Experimental workflow for the batch equilibrium sorption study.

  • Soil Preparation:

    • Collect a representative soil sample.

    • Air-dry the soil at room temperature for several days. Avoid oven-drying as it can alter soil organic matter.

    • Gently crush the soil and sieve it through a 2 mm mesh to remove stones and large debris.[11]

    • Homogenize the sieved soil thoroughly.

    • Determine the moisture content of the air-dried soil to correct all soil weights to an oven-dry basis (e.g., by drying a subsample at 105°C for 24 hours).[14]

  • Preparation of Propanil Solutions:

    • Prepare a primary stock solution of Propanil (e.g., 1000 mg/L) in a suitable solvent like methanol.

    • Prepare a series of aqueous working solutions (e.g., 1, 5, 10, 20, 50 mg/L) by diluting the stock solution in 0.01 M CaCl₂. The concentration range should be environmentally relevant.

  • Equilibration:

    • Weigh a precise amount of air-dried soil (e.g., 2.00 g, corrected for moisture) into a series of labeled glass centrifuge tubes.

    • Include at least two replicate tubes for each concentration level and two "blank" tubes (soil + CaCl₂ solution without Propanil) to check for interfering compounds.

    • Add a precise volume of the corresponding Propanil working solution to each tube (e.g., 20.0 mL), achieving the desired soil-to-solution ratio.

    • Securely cap the tubes and place them on an orbital shaker.

    • Shake at a constant temperature (e.g., 25°C) for the predetermined equilibration time.

  • Phase Separation and Analysis:

    • After shaking, remove the tubes and centrifuge them at a speed sufficient to obtain a clear supernatant (e.g., 3000 rpm for 20 minutes).

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 or 0.45 µm syringe filter into an HPLC vial. Self-Validation: Test the filter material beforehand to ensure it does not adsorb Propanil.

    • Analyze the concentration of Propanil in the filtrate (Ce) using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15][16][17]

Data Analysis and Interpretation

Calculation of Sorbed Concentration (Cs)

The amount of Propanil sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Formula: Cs = [(C_initial - Ce) * V] / M

Where:

  • Cs: Amount of Propanil adsorbed per unit mass of soil (mg/kg).

  • C_initial: Initial concentration of the Propanil solution (mg/L).

  • Ce: Equilibrium concentration of Propanil in the solution (mg/L).

  • V: Volume of the solution (L).

  • M: Mass of the oven-dry equivalent soil (kg).

Fitting Isotherm Models
  • Data Tabulation: Organize your data with columns for C_initial, Ce, and the calculated Cs for each replicate.

  • Linear Regression:

    • For Freundlich: Plot log(Cs) (y-axis) versus log(Ce) (x-axis). The slope of the resulting straight line is 1/n, and the y-intercept is log(Kf).

    • For Langmuir: Plot Ce / Cs (y-axis) versus Ce (x-axis). The slope of the line is 1 / Qmax, and the y-intercept is 1 / (Qmax * KL).

  • Model Selection: Determine which model best describes the data by comparing the coefficients of determination (R²). An R² value closer to 1.0 indicates a better fit. For many herbicides in soil, the Freundlich model provides a better fit due to the heterogeneity of the soil matrix.[10]

Example Data and Results

The following table presents hypothetical data from a Propanil sorption experiment.

C_initial (mg/L)Ce (mg/L)Cs (mg/kg)log(Ce)log(Cs)Ce/Cs (L/kg)
1.000.356.50-0.4560.8130.054
5.002.1029.000.3221.4620.072
10.004.8052.000.6811.7160.092
20.0011.2088.001.0491.9440.127
50.0031.50185.001.4982.2670.170

Isotherm Parameters (from linear regression of hypothetical data):

Model Parameters
Freundlich Kf = 10.5 (mg/kg)/(mg/L)^n; 1/n = 0.850.998
Langmuir Qmax = 250 mg/kg; KL = 0.08 L/mg0.985

Interpretation: In this example, the Freundlich model (R² = 0.998) provides a slightly better fit to the data than the Langmuir model. The 1/n value of 0.85 indicates favorable adsorption of Propanil to this particular soil. The Kf value of 10.5 provides a quantitative measure of the soil's capacity to adsorb the herbicide under the tested conditions.

References

  • OECD (2000), Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • OECD (n.d.), OECD 106: Adsorption-desorption using a batch equilibrium method. [Link]

  • Situ Biosciences (n.d.), OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. [Link]

  • ibacon GmbH (n.d.), OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. [Link]

  • ECETOC (n.d.), APPENDIX C: MEASUREMENT OF SORPTION (Kd). [Link]

  • ResearchGate (n.d.), Environmental fate and ecotoxicology of propanil: a review. [Link]

  • CABI Digital Library (n.d.), The sorption of herbicides and herbicide decomposition products by soil and clayey materials. [Link]

  • US EPA (n.d.), Environmental Chemistry Methods: Propanil; 422005-01. [Link]

  • SciSpace (n.d.), Amperometric method for the determination of propanil in a simulated rice field environment. [Link]

  • US EPA (n.d.), Environmental Chemistry Methods: Propanil; 422005-01. [Link]

  • US EPA (n.d.), Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. [Link]

  • Juniper Publishers (2019), A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

  • Illinois State Water Survey (n.d.), Pesticide Fate in the Environment: A Guide for Field Inspectors. [Link]

  • CDC (n.d.), 2,4-Dichlorophenoxyacetic Acid. [Link]

  • EA Journals (n.d.), Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State. [Link]

  • PMC (n.d.), Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. [Link]

  • Greenmetric Universitas Medan Area (2023), Freundlich Adsorption Isotherm: Principles, Applications, and Importance in Environmental Science. [Link]

  • University of Missouri (n.d.), Methods of Soil Analysis. [Link]

  • MDPI (2023), Exploring Sustainable Solutions: Dynamic Adsorption, Isotherm Models, and Kinetics of Organic Contaminants on Polystyrene Microplastics. [Link]

  • YouTube (2023), Understanding Adsorption Isotherms: Langmuir vs. Freundlich Models. [Link]

  • ResearchGate (n.d.), Adsorption of propisochlor on soils and soil components equation for multi-step isotherms. [Link]

  • BYJU'S (n.d.), Adsorption Isotherms Applications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the synthesis of 2,4-propionanilide derivatives

Technical Support Hub: Organic Synthesis Division Ticket ID: #OPT-24-PA-YIELD Subject: Yield Optimization for 2,4-Propionanilide Derivatives Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Organic Synthesis Division Ticket ID: #OPT-24-PA-YIELD Subject: Yield Optimization for 2,4-Propionanilide Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties in synthesizing


-(2,4-disubstituted phenyl)propionamides .

The "2,4-" substitution pattern presents a dual challenge:

  • Steric Hindrance: The substituent at the ortho (2-position) physically blocks the nucleophilic attack of the amine nitrogen.

  • Electronic Deactivation: If your 2,4-substituents are halogens (Cl, F) or nitro groups, they withdraw electron density from the aniline ring, rendering the amine a poor nucleophile.

Standard Schotten-Baumann conditions (aqueous NaOH/DCM) often fail here, resulting in yields <40% or incomplete conversion. This guide provides a high-performance protocol using nucleophilic catalysis to overcome these barriers.

Part 1: The Optimized Protocol (The "Gold Standard")

Do not rely on passive mixing. For hindered anilines, you must activate the acylating agent to a "hyper-electrophile" state using 4-Dimethylaminopyridine (DMAP) .

Reagents & Stoichiometry
  • Substrate: 2,4-Disubstituted Aniline (1.0 equiv)

  • Acylating Agent: Propionyl Chloride (1.2 equiv) — Avoid propionic anhydride; it is too slow for this substrate.

  • Base (Acid Scavenger): Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Catalyst: DMAP (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if reflux >40°C is needed).

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Solubilization: Dissolve Aniline (1.0 eq),

    
     (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration). Stir at 
    
    
    
    for 10 minutes.
  • Addition: Add Propionyl Chloride (1.2 eq) dropwise via syringe. Note: The reaction is exothermic. Control the rate to prevent boiling.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor via TLC after 3 hours. If starting material (SM) persists, heat to reflux (

      
      ).
      
  • Quench: Add saturated

    
     solution to hydrolyze excess acid chloride.
    
  • Isolation: Separate organic layer. Wash with

    
     (removes unreacted aniline/DMAP) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .

Part 2: Visualizing the Mechanism & Workflow

The following diagram illustrates the "Steglich-type" activation pathway where DMAP acts as an acyl-transfer agent, creating a highly reactive


-acylpyridinium intermediate that overcomes the steric barrier of the 2,4-aniline.

G Reagents Reagents: 2,4-Aniline + Propionyl-Cl DMAP_Cycle Catalytic Cycle: Formation of N-Acylpyridinium Ion (Hyper-Electrophile) Reagents->DMAP_Cycle DMAP Addition DMAP_Cycle->DMAP_Cycle Catalyst Regeneration Attack Nucleophilic Attack: Overcoming Ortho-Sterics DMAP_Cycle->Attack Activated Species Byproducts Byproduct Removal: HCl (trapped by Et3N) Attack->Byproducts Product Final Product: N-(2,4-di-X-phenyl) propionamide Attack->Product Elimination

Figure 1: The DMAP-catalyzed acylation pathway. The formation of the N-acylpyridinium ion is the rate-determining accelerator.

Part 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and TLC shows unreacted aniline.

  • Diagnosis: The ortho-substituent is creating a "steric wall."

  • The Fix:

    • Switch Solvent: Move from DCM (boiling point

      
      ) to Toluene  (boiling point 
      
      
      
      ).
    • Increase Temperature: Reflux at

      
      .
      
    • Catalyst Boost: Increase DMAP loading to 20 mol%.

    • Microwave: If available, run the reaction in a sealed vial at

      
       for 20 minutes.
      

Q2: The product is an oil or sticky gum, not a solid.

  • Diagnosis: Impurities (unreacted aniline or propionic acid) are inhibiting crystallization.

  • The Fix (The "Acid Wash"):

    • Dissolve the crude oil in Ethyl Acetate.

    • Wash 2x with

      
       . This protonates the unreacted aniline and DMAP, pulling them into the aqueous layer.
      
    • Wash 2x with

      
       . This removes any hydrolyzed propionic acid.
      
    • Recrystallize the remaining solid from Ethanol/Water (9:1) or Hexane/Acetone .

Q3: I see a new spot on TLC that isn't product or SM.

  • Diagnosis: You might have formed the Di-acyl species (rare with 2,4-substitution but possible) or an impurity from the acid chloride.

  • The Fix: Reduce the equivalents of Propionyl Chloride to 1.05 eq. Ensure your temperature is kept at

    
     during addition.
    

Part 4: Data & Decision Matrix

Use this table to select the correct method based on your specific 2,4-substituents.

Substituents (2,4-)Electronic EffectSteric BulkRecommended MethodExpected Yield
2,4-Dimethyl Donating (Good)HighStandard Schotten-Baumann85-95%
2,4-Dichloro Withdrawing (Bad)MediumAnhydrous DCM + DMAP 80-90%
2,4-Difluoro Withdrawing (Bad)LowAnhydrous DCM + DMAP85-95%
2,4-Dinitro Strong WithdrawingHighReflux Toluene + DMAP 60-75%
Troubleshooting Logic Flow

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC: Is SM present? Start->CheckTLC SM_Yes YES: Incomplete Reaction CheckTLC->SM_Yes SM_No NO: SM Consumed CheckTLC->SM_No CheckReagents Are reagents fresh? (Acid Chloride hydrolyzes) SM_Yes->CheckReagents Fresh_Yes Reagents OK CheckReagents->Fresh_Yes Yes Action_Heat ACTION: Switch to Toluene Reflux @ 90°C Fresh_Yes->Action_Heat CheckPurity Is Product Pure? SM_No->CheckPurity Pure_No Oiling Out / Gum CheckPurity->Pure_No No Action_Wash ACTION: Perform 1M HCl Wash Recrystallize (EtOH/H2O) Pure_No->Action_Wash

Figure 2: Diagnostic logic for yield optimization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Acylation of Aromatic Amines).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Optimization

GC-ECD/MS Support Center: Troubleshooting Chloroacetanilide Analysis

Current Status: Online Operator: Senior Application Scientist Topic: Baseline Noise & Signal Integrity in Chloroacetanilide Analysis (Alachlor, Acetochlor, Metolachlor) Welcome to the Technical Support Center You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Baseline Noise & Signal Integrity in Chloroacetanilide Analysis (Alachlor, Acetochlor, Metolachlor)

Welcome to the Technical Support Center

You are likely here because your limit of quantitation (LOQ) for chloroacetanilides is being compromised by baseline instability. Whether you are following EPA Method 551.1 or an internal SOP, chloroacetanilides present a specific "double-trouble" challenge: they are thermally labile (prone to degradation in the inlet) and require high-sensitivity detection (ECD or MS), which magnifies every system imperfection.

This guide is not a generic checklist. It is a logic-based diagnostic system designed to isolate the source of noise—be it electronic, pneumatic, or chemical.

Phase 1: The Diagnostic Map

Before disassembling your instrument, you must characterize the noise. Use this logic tree to triage your specific symptom.

GC_Noise_Diagnosis Start START: Characterize Baseline Issue Obs1 Regular, Rhythmic Spikes Start->Obs1 Obs2 Wandering / Drifting Baseline Start->Obs2 Obs3 High Background / 'Grass' / Ghost Peaks Start->Obs3 Test1 TEST: Stop Flow & Cap Detector Obs1->Test1 Test2 TEST: Check Gas Purity & Leaks Obs2->Test2 Test3 TEST: Run Solvent Blank Obs3->Test3 Res1 Noise Persists? YES: Electronic Board/Grounding NO: Detector Contamination Test1->Res1 Res2 Oxygen/Moisture Ingress (Critical for ECD) Test2->Res2 Res3 Peaks in Blank? YES: System Contamination (Inlet/Septum) NO: Matrix Carryover Test3->Res3

Figure 1: Diagnostic logic flow for categorizing GC baseline noise. Blue indicates the starting point; Yellow indicates a diagnostic action; Green/Red indicates the root cause.

Phase 2: Troubleshooting Modules
Module A: The "Wandering" Baseline (Gas & Leaks)

Symptom: The baseline does not stay flat; it meanders up and down over minutes. Context: Chloroacetanilides are halogenated, making the Electron Capture Detector (ECD) the standard detector (per EPA 551.1). ECDs are hypersensitive to electronegative compounds—specifically Oxygen and Water .

Q: I have replaced the column, but the ECD baseline is still drifting. Why? A: You likely have a micro-leak or exhausted gas traps. The ECD responds to oxygen as if it were an analyte. A wandering baseline usually indicates that the oxygen content in your carrier or makeup gas is fluctuating due to temperature changes or regulator oscillation.

The Protocol (The "Oxygen Exclusion" Check):

  • Electronic Leak Check: Do NOT use Snoop or soap solution. The surfactants will permanently contaminate the ECD. Use a thermal conductivity leak detector (e.g., Restek or Agilent handheld units).

  • Trap Verification: Inspect your moisture and oxygen traps. If the indicator has changed color, the trap failed weeks ago.

    • Rule of Thumb: If you change the gas tank, purge the regulator for 5 minutes before connecting it to the trap to prevent swamping the trap with air.

  • The Septum Test: A cored septum is the most common source of oxygen ingress.

    • Action: Tighten the septum nut only until "finger tight" plus 1/4 turn. Overtightening causes coring, which creates a leak.

Gas TypeRequired PurityCritical ContaminantEffect on ECD
Carrier (He/H2) >99.9995% (5.5 Grade)OxygenHigh baseline, loss of sensitivity
Makeup (N2) >99.9999% (6.0 Grade)MoistureBaseline wander, noise spikes
Module B: The "Grass" & Ghost Peaks (Inlet Reactivity)

Symptom: The baseline is elevated with "fuzzy" noise or small, irregular peaks (grass), specifically when analyzing Chloroacetanilides. Context: Chloroacetanilides (e.g., Acetochlor) are thermally unstable. In a hot, dirty inlet, they degrade into anilines or other breakdown products. This is not random noise; it is chemical noise generated by your inlet.

Q: Why does my baseline get worse after running soil extracts, even after a blank? A: You are creating "Active Sites" in the liner. Soil extracts contain non-volatile matrix components (humic acids) that coat the glass wool. These spots become catalytic cracking sites. When you inject your chloroacetanilide sample, a portion of it degrades on these hot spots, raising the baseline and creating "ghost" peaks.

The "Inlet Hygiene" Protocol:

  • Liner Selection: Switch to a deactivated, splitless single-taper liner .

    • Why: The taper directs flow onto the column, minimizing contact with the hot metal gold seal.

    • Glass Wool:[1] If possible, use a liner without glass wool for dirty samples, or use ultra-inert wool placed low in the liner.

  • Temperature Optimization:

    • Many methods default to 250°C. For chloroacetanilides, try lowering the inlet to 200°C–220°C .

    • Logic: Lower heat reduces thermal degradation energy while still volatilizing the solvent.

  • Septum Purge: Ensure the septum purge flow is set to ~3 mL/min. This sweeps away volatiles bleeding from the septum (siloxanes) before they enter the column.

Inlet_Degradation Input Chloroacetanilide (Analyte) Liner Hot Inlet Liner (Active Sites/Dirty Wool) Input->Liner Path1 Volatilization (Ideal) Liner->Path1 Inert Surface Path2 Thermal Degradation (Catalytic) Liner->Path2 Active Surface Result1 Sharp Peak (Clean Baseline) Path1->Result1 Result2 Anilines/Breakdown Products (Baseline Noise/'Grass') Path2->Result2

Figure 2: Mechanism of Chloroacetanilide degradation in the inlet. Active sites (red path) cause chemical noise that mimics baseline instability.

Module C: High-Temperature Bleed (Column vs. Septum)

Symptom: Baseline rises sharply as the oven temperature ramps up (e.g., >280°C). Context: Distinguishing between Septum Bleed and Column Bleed is critical.

Q: How do I know if the rising baseline is my column dying or just the septum? A: Use the "No-Injection" Isolation Test .

The Protocol:

  • Run 1 (Standard Blank): Perform a normal injection with a solvent blank. Note the baseline rise.[2]

  • Run 2 (No-Injection): Start the GC method without making an injection (press "Start" on the GC front panel).

    • Result A: If the baseline rise disappears , the noise source is the Septum or the Autosampler Vial Cap (volatiles entering during injection).

    • Result B: If the baseline rise persists , it is Column Bleed .

Corrective Actions:

  • If Septum Bleed: Switch to "Low-Bleed" or "High-Temp" septa (e.g., BTO type). Check if the septum nut is too tight.

  • If Column Bleed: The stationary phase (polysiloxane) is oxidizing. This is often irreversible.

    • Immediate Fix: Bake the column at its max isothermal limit for 1 hour.

    • Long Term: Replace with a "MS-grade" low-bleed column (e.g., DB-5ms, Rtx-5ms) which has arylene-stabilized phases.

Phase 3: Detector-Specific Maintenance (ECD)

Q: My ECD baseline is noisy (high frequency). Can I clean it with a wire brush? A: ABSOLUTELY NOT. The ECD contains a radioactive Nickel-63 foil. Abrasion will release radioactive particulate and ruin the license/detector.

The "Thermal Cleaning" Protocol:

  • Isolate: Remove the column from the detector. Cap the detector inlet with a no-hole ferrule.

  • Flow: Maintain clean makeup gas flow (30–60 mL/min).

  • Bake: Raise the detector temperature to 350°C (or the manufacturer's max limit, usually around 375°C-400°C for µECDs).

  • Duration: Hold for 3–12 hours. This oxidizes organic contaminants on the foil and sweeps them out.

  • Verify: Lower temp to operating level. The baseline signal (in Hz) should drop significantly.

References
  • U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[3][4][5][6][7]

  • Agilent Technologies. (2025). Troubleshooting Gas Chromatograph Baseline Problems.

  • Restek Corporation. (2020). Preventing GC Septum Problems: Bleed, Coring, and Leaks.[1]

  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition.[8] Separation Science.

  • Sigma-Aldrich. GC Troubleshooting Guide: Baseline Issues.

Sources

Troubleshooting

Technical Support Center: Purification of Amides from 2,4-Dichloroaniline

[1][2][3] Topic: Separation of 2,4-dichloroaniline (2,4-DCA) byproduct from amide product. Ticket ID: PUR-24DCA-001 Status: Active Guide[1][2][3] 🔬 The Core Challenge: Why is this separation difficult?

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Topic: Separation of 2,4-dichloroaniline (2,4-DCA) byproduct from amide product. Ticket ID: PUR-24DCA-001 Status: Active Guide[1][2][3]

🔬 The Core Challenge: Why is this separation difficult?

The separation of 2,4-dichloroaniline (2,4-DCA) from an amide product is a notorious headache in medicinal chemistry.[1][2][3] The root cause is electronic deactivation .

  • The Trap: Most researchers assume a standard acidic wash (1M HCl) will remove any amine.

  • The Reality: 2,4-DCA is an exceptionally weak base due to the electron-withdrawing nature of the two chlorine atoms on the aromatic ring.[1][2][3]

  • The Data: The pKa of the conjugate acid of 2,4-DCA is approximately 2.05 .[1][2][3] Compare this to a typical aniline (pKa ~4.[2][3]6) or an alkyl amine (pKa ~10).[2][3]

Implication: At pH 2.0, only 50% of the 2,4-DCA is protonated.[1][2][3] To force >99% of this impurity into the aqueous layer, you need a pH significantly lower than 1.0, which standard "gentle" workups fail to achieve.[2][3]

🛠️ Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

User Question: "I washed my reaction mixture with 1N HCl three times, but the 2,4-DCA is still showing up in my LCMS/NMR. What am I doing wrong?"

Diagnosis: Your aqueous phase is not acidic enough, or your organic solvent is too good at holding the neutral amine.[2]

Protocol A: The "Aggressive" Acid Wash

Use this only if your amide product is stable to strong acid.[2][3]

  • Solvent Switch: If your product is dissolved in Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) or Diethyl Ether .[2]

    • Reasoning: Chlorinated solvents are excellent at solubilizing neutral organic molecules, including the unprotonated fraction of 2,4-DCA.[1][2][3] Ether/EtOAc are less efficient at holding the neutral amine, pushing the equilibrium toward the aqueous phase.[2]

  • Acid Concentration: Increase the acid concentration to 3N - 6N HCl .

    • Target: You need the aqueous pH to be < 0.5 to drive the equilibrium:

      
      [1][2][3]
      
  • The "Back-Extraction" Technique:

    • Extract the organic layer with 3N HCl (3x).

    • Crucial Step: Combine the acidic aqueous layers and back-extract them once with a small volume of fresh organic solvent.[2][3] This recovers any amide product that accidentally partitioned into the acid, while leaving the protonated aniline salt behind.[2]

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Acid Strength 0.5M - 1M HCl3M - 6M HCl
Target pH pH ~1pH < 0
Solvent DCM / ChloroformEtOAc / Et₂O / MTBE
Wash Cycles 1-23-4 + Back Extraction

🧪 Module 2: Chemical Scavenging (The "Silver Bullet")

User Question: "My amide is acid-sensitive (e.g., contains a Boc group or acetal). I cannot use 6N HCl. How do I get this aniline out?"

Diagnosis: You need a non-acidic chemical method to physically sequester the impurity.

Protocol B: Electrophilic Resin Scavenging

This method relies on reacting the impurity (2,4-DCA) with a solid-supported electrophile.[1][2][3] Since the amide nitrogen is non-nucleophilic, it will not react.[2]

Reagent: Polymer-Supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde.[1][2][3]

  • Dissolve: Dissolve crude mixture in dry DCM or THF.

  • Calculate: Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of 2,4-DCA impurity.

  • Incubate: Shake or stir gently at room temperature for 4-12 hours.

    • Mechanism:[3][4] The weak aniline attacks the isocyanate to form a urea.

    • 
      [1][2][3]
      
  • Filter: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The impurity is trapped on the solid bead. The filtrate contains your pure amide.

📊 Module 3: Chromatography & Derivatization[1][3]

User Question: "The aniline co-elutes with my product on silica gel. They have the same Rf in Hex/EtOAc."

Diagnosis: The polarity difference between the dichloro-aniline and the amide is insufficient for separation on standard silica.[3]

Protocol C: The "Shift and Separate" Strategy

Instead of trying to separate the amine, change the amine into something else.[2]

  • Derivatization: To your crude reaction mixture, add Acetic Anhydride (1.5 eq) and Pyridine (1.5 eq) .

  • React: Stir for 30 minutes.

    • Chemistry: This converts the 2,4-DCA (Amine) into 2,4-dichloroacetanilide (Amide).[1][2][3]

    • Note: Your desired product is already an amide and will not react (unless it has other free nucleophiles).[2]

  • Chromatography: Run TLC. The acetylated impurity will now have a significantly different Rf (usually lower) than the free amine, likely separating it from your target product.[2]

📉 Visual Decision Guide

SeparationLogic Start Start: Crude Mixture (Amide + 2,4-DCA) AcidStable Is the Amide Acid Stable? Start->AcidStable StrongAcid Protocol A: Aggressive Wash Solvent: EtOAc Acid: 3N-6N HCl AcidStable->StrongAcid Yes Scavenger Protocol B: Resin Scavenging Use PS-Isocyanate AcidStable->Scavenger No (Boc/Acetal present) CheckPurity Check Purity (LCMS) StrongAcid->CheckPurity Success Pure Product CheckPurity->Success Clean CoElution Does Impurity Co-elute? CheckPurity->CoElution Impurity Remains Scavenger->CheckPurity Derivatize Protocol C: Derivatization Add Ac2O -> Acetylate Impurity CoElution->Derivatize Yes Column Flash Chromatography Derivatize->Column Column->Success

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and impurity behavior.

❓ Frequently Asked Questions (FAQ)

Q: Can I use SCX (Strong Cation Exchange) columns to catch the aniline? A: Proceed with caution. While SCX columns work beautifully for standard amines, 2,4-DCA is so weakly basic that it may not bind tightly to the sulfonic acid residues on the SCX cartridge, especially if you wash with methanol.[1][2][3] If you use SCX, ensure the loading solvent is strictly non-polar (DCM) to encourage ionic interaction.[2]

Q: Why not just recrystallize? A: You can! 2,4-DCA has a melting point of ~63°C .[1][2][3] If your amide is a high-melting solid (>100°C), recrystallization from hot Ethanol or Toluene is an excellent, scalable option.[1][2][3] However, if your product is an oil or low-melting solid, the 2,4-DCA will likely prevent crystallization.[1][2][3]

Q: I see a new spot on TLC after leaving the mixture in CDCl3 for NMR. What is it? A: 2,4-DCA can slowly oxidize or react with trace acid in CDCl3 (which forms HCl over time).[1][2][3] Ensure your NMR solvent is neutralized with silver foil or basic alumina if you plan to recover the sample.

📚 References

  • PubChem. (n.d.).[2][3][5] 2,4-Dichloroaniline (Compound Summary).[1][2][3][5][6] National Library of Medicine.[2][3] Retrieved from [Link][1][2][3][7]

  • Bhattacharyya, S. (2004).[2][8] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[1][2][3][4][8] Current Opinion in Drug Discovery & Development.[2][3][8] (Discusses PS-Isocyanate applications).

  • Marsh, A., et al. (1997).[2][3] Polymer-Supported Quenching Reagents for Parallel Purification.[1][2][3] Journal of the American Chemical Society. (Foundational text on scavenger resins). Retrieved from [Link]

  • Reich, H. J. (n.d.).[2] Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison.[1][2][3] (Reference for aniline basicity trends). Retrieved from [Link][1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: Propanil vs. 2,4-Dichloropropionanilide

Executive Summary Objective: This guide provides a technical comparison of the toxicity profiles of Propanil (3,4-dichloropropionanilide) and its positional isomer, 2,4-dichloropropionanilide (hereafter referred to as th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the toxicity profiles of Propanil (3,4-dichloropropionanilide) and its positional isomer, 2,4-dichloropropionanilide (hereafter referred to as the 2,4-isomer ).

Core Insight: While both compounds are acylanilides capable of hydrolysis into toxic anilines, Propanil (3,4-isomer) exhibits a significantly higher toxicity potential—specifically regarding methemoglobinemia and immunotoxicity —due to the lack of ortho-substitution on the phenyl ring. The ortho-chlorine in the 2,4-isomer sterically hinders the metabolic


-hydroxylation required for hematotoxicity, rendering it less potent than Propanil in inducing methemoglobin formation.

Performance Verdict:

  • Herbicidal Efficacy: Propanil is the active commercial herbicide; the 2,4-isomer is biologically less active on target flora.

  • Toxicological Potency: Propanil > 2,4-Isomer (Methemoglobinemia & Immunotoxicity).

Chemical & Structural Basis

The differential toxicity is rooted in the position of the chlorine atoms relative to the amide nitrogen. This structural variance dictates the rate of metabolic activation.

Structures cluster_0 Propanil (Active Herbicide) cluster_1 2,4-Isomer (Impurity/Analog) P 3,4-Dichloropropionanilide (No ortho-Cl) Accessible Nitrogen I 2,4-Dichloropropionanilide (Ortho-Cl present) Sterically Hindered Nitrogen P->I Positional Isomerism

Figure 1: Structural comparison highlighting the steric environment of the amide nitrogen.

Metabolic Activation & Mechanism of Action

The toxicity of both isomers is not intrinsic to the parent amide but is acquired following a two-step metabolic bioactivation.

Step 1: Hydrolysis (The Gatekeeper)

Both isomers are substrates for aryl acylamidases (AAA), primarily in the mammalian liver (and in resistant plants).

  • Reaction: Amide bond cleavage

    
     Free Dichloroaniline (DCA) + Propionic Acid.
    
  • Propanil: Yields 3,4-Dichloroaniline (3,4-DCA) .

  • 2,4-Isomer: Yields 2,4-Dichloroaniline (2,4-DCA) .

Step 2: Toxification (The Divergence)

The free anilines undergo


-oxidation by Cytochrome P450 enzymes (CYP2E1, CYP1A2).
  • 3,4-DCA: Rapidly

    
    -hydroxylated to 
    
    
    
    -hydroxy-3,4-DCA. This metabolite oxidizes Hemoglobin (
    
    
    ) to Methemoglobin (
    
    
    ).[1][2][3]
  • 2,4-DCA: The chlorine at the 2-position (ortho) sterically interferes with the P450 active site, significantly reducing the rate of

    
    -hydroxylation. Consequently, 2,4-DCA is less efficient at generating the methemoglobin-forming hydroxylamine species.
    

Metabolism cluster_propanil Propanil Pathway (High Toxicity) cluster_isomer 2,4-Isomer Pathway (Reduced Toxicity) P_Parent Propanil P_Met1 3,4-Dichloroaniline (3,4-DCA) P_Parent->P_Met1 Acylamidase (Rapid) P_Tox N-OH-3,4-DCA (Potent Oxidant) P_Met1->P_Tox CYP450 (Unimpeded) MetHb Methemoglobinemia (Severe) P_Tox->MetHb I_Parent 2,4-Isomer I_Met1 2,4-Dichloroaniline (2,4-DCA) I_Parent->I_Met1 Acylamidase I_Tox N-OH-2,4-DCA (Trace Levels) I_Met1->I_Tox CYP450 (Sterically Hindered) MetHb_Low Methemoglobinemia (Mild) I_Tox->MetHb_Low

Figure 2: Comparative metabolic pathways showing the blockade of toxification in the 2,4-isomer.

Comparative Toxicological Data

The following data summarizes the differential impact of the isomers and their metabolites.

ParameterPropanil (3,4-Isomer)2,4-IsomerCausality / Mechanism
Primary Metabolite 3,4-Dichloroaniline (3,4-DCA)2,4-Dichloroaniline (2,4-DCA)Hydrolysis by hepatic acylamidase.
MetHb Potency High Low to Moderate Ortho-Cl in 2,4-isomer hinders

-hydroxylation (the requisite step for MetHb).
Immunotoxicity High (Macrophage suppression)Unknown/Lower 3,4-DCA specifically targets macrophage cytokine release (IL-1, IL-6).
Nephrotoxicity Moderate (Proximal tubule)Low3,4-DCA accumulates in renal tissue; isomeric differences in accumulation exist.
Herbicidal Activity High (PSII Inhibitor)NegligibleSpecific binding to the D1 protein in chloroplasts requires 3,4-substitution.
Key Reference Data Points
  • Methemoglobin Induction: In comparative studies of chloroanilines, para-chloroaniline (analogous to 3,4-DCA's accessible para-position) is the most potent inducer. Ortho-substituted anilines (like 2,4-DCA) consistently show reduced MetHb formation due to steric hindrance.

  • Immunotoxicity: Propanil exposure (via 3,4-DCA) suppresses the respiratory burst and phagocytic activity of macrophages. No comparable high-potency data exists for the 2,4-isomer, suggesting it is not a primary immunotoxicant of concern.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative In Vitro Methemoglobin Formation

This assay measures the direct capacity of the metabolites (anilines) to oxidize hemoglobin, bypassing hepatic metabolism variables.

Reagents:

  • Fresh whole blood (Rat or Human), heparinized.

  • Test Compounds: 3,4-DCA and 2,4-DCA (dissolved in DMSO).

  • Reference: Sodium Nitrite (Positive Control).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

  • Preparation: Dilute whole blood to 10 g/dL hemoglobin with PBS.

  • Incubation: Aliquot blood into microcentrifuge tubes. Add test compounds (Final conc: 0.1, 0.5, 1.0 mM). Incubate at 37°C for 60 minutes.

  • Lysis: Lyse RBCs with 1% Triton X-100 or freeze-thaw cycle.

  • Measurement: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb) using a microplate reader.

  • Calculation: Use the modified Evelyn-Malloy equations to calculate % MetHb.

    • Validation Check: The 3,4-DCA samples should show a dose-dependent increase in A630 significantly higher than 2,4-DCA. Note that without an exogenous metabolic activation system (like S9 mix), pure anilines may react slowly; adding liver microsomes (S9) is recommended for maximum physiological relevance.

Protocol B: Macrophage Cytokine Release Assay (Immunotoxicity)

Objective: Determine the inhibition of IL-6 release (a marker of macrophage function).

Workflow:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM + 10% FBS.

  • Exposure: Treat cells with Propanil or 2,4-Isomer (0.1 - 50 µM) for 2 hours.

  • Stimulation: Stimulate cells with LPS (1 µg/mL) to induce cytokine production. Incubate for 24 hours.

  • Quantification: Collect supernatant. Quantify IL-6 using a standard ELISA kit.

  • Analysis: Calculate IC50 for inhibition of IL-6 release.

    • Expectation: Propanil will show a distinct IC50 in the low micromolar range; 2,4-isomer will likely show little to no inhibition at comparable concentrations.

References

  • McMillan, D. C., et al. (1990). Role of metabolism in the propanil-induced methemoglobinemia and lethality in the rat. Toxicology and Applied Pharmacology. Link

  • Barnett, J. B., & Gandy, J. (1989). The effect of acute propanil exposure on the immune response of C57BL/6 mice. Fundamental and Applied Toxicology. Link

  • Valentovic, M. A., et al. (1997). Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine.[4] Toxicology.[5][6][7][8] Link (Demonstrates the critical role of N-hydroxylation and isomeric differences in aniline toxicity).

  • National Toxicology Program (NTP). (1998). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines.[9] NTP Toxicity Report Series. Link (Establishes the SAR that ortho-substitution reduces hematotoxicity compared to para-substitution).

  • Chow, A. Y., & Murphy, S. D. (1975). Propanil-induced methemoglobinemia and inhibition of hydrolysis in rats. Toxicology and Applied Pharmacology. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Propanil Using N-(3,4-Dichlorophenyl)propanamide Standards

Introduction: The Imperative for Purity in Propanil Formulations Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a stalwart in modern agriculture, serving as a highly effective post-emergence contact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Propanil Formulations

Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a stalwart in modern agriculture, serving as a highly effective post-emergence contact herbicide, particularly in rice cultivation.[1] Its mode of action involves the inhibition of photosynthesis and CO₂ fixation within target weed species.[1] The efficacy and safety of Propanil-based agrochemical formulations are directly contingent upon the purity of the active pharmaceutical ingredient (API). The presence of impurities—be they starting materials, by-products from synthesis such as isomeric variants like N-(2,4-dichlorophenyl)propanamide, or degradants like 3,4-dichloroaniline (3,4-DCA)—can significantly impact product performance, introduce environmental toxicity, and pose risks to non-target organisms.[2][3]

Therefore, robust analytical validation is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and product stewardship. This guide provides an in-depth comparison of established analytical methodologies for the purity validation of Propanil. It is designed for researchers, analytical scientists, and quality assurance professionals, offering not just protocols, but the scientific rationale underpinning them. Our approach emphasizes the establishment of self-validating systems using certified N-(3,4-dichlorophenyl)propanamide reference standards to ensure the highest degree of accuracy and trustworthiness in the generated data.

Methodology Comparison: HPLC, GC, and LC-MS/MS

The choice of analytical technique for purity validation is a critical decision, balancing sensitivity, selectivity, and operational considerations. We will compare three principal chromatographic methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse method for the assay and impurity profiling of moderately polar, non-volatile compounds like Propanil. Its reliability, cost-effectiveness, and robustness make it a preferred choice for routine quality control.[4]

Scientific Principle: The method leverages reversed-phase chromatography, where the analyte (Propanil) partitions between a non-polar stationary phase (typically C18) and a polar mobile phase.[5] Separation is achieved based on the differential affinities of Propanil and its impurities for the stationary phase. Quantification is performed by a UV detector, which measures the absorbance of the analyte at a specific wavelength corresponding to its maximum absorbance (λmax).[6]

Experimental Protocol: HPLC-UV for Propanil Purity

  • Preparation of Standards and Solutions:

    • Reference Standard Stock (1000 µg/mL): Accurately weigh approximately 25 mg of certified N-(3,4-dichlorophenyl)propanamide reference standard (purity ≥99.5%) into a 25 mL Class A volumetric flask. Dissolve and bring to volume with HPLC-grade acetonitrile.[7] This stock solution must be stored under refrigeration.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. This range should bracket the expected concentration of the sample.[8]

    • Sample Preparation: Accurately weigh a quantity of the Propanil technical material or formulation expected to contain 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Further dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

    • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (65:35 v/v). The aqueous component should contain 0.1% formic acid to ensure consistent peak shape and retention time.[6] Degas the mobile phase prior to use.

  • Instrumental Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35 °C.[4]

    • Injection Volume: 20 µL.[4]

    • UV Detection: 254 nm.[5]

  • Validation and Analysis:

    • System Suitability: Before analysis, inject the 50 µg/mL standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor <1.5.[4]

    • Linearity: Inject the calibration standards in triplicate to construct a calibration curve. The correlation coefficient (r²) should be ≥0.999.[9]

    • Analysis: Inject the prepared sample solution. The purity of Propanil is calculated by comparing the peak area of the main analyte in the sample to the calibration curve. Impurities are identified by their relative retention times and quantified against the Propanil standard (or a specific impurity standard if available).

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic interaction with the dichlorophenyl ring of Propanil, enabling strong retention and good separation from more polar impurities like 3,4-DCA.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of any residual silanol groups on the silica backbone of the column, preventing peak tailing and ensuring symmetrical, reproducible peaks.[6]

  • UV Detection at 254 nm: This wavelength provides a good response for the aromatic system in Propanil, offering a balance of sensitivity and selectivity.[5]

Workflow Diagram: HPLC-UV Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh Certified Reference Standard Solvent Dissolve in Acetonitrile RefStd->Solvent Calibrate Generate Calibration Curve RefStd->Calibrate Sample Weigh Propanil Sample Sample->Solvent Dilute Dilute with Mobile Phase Solvent->Dilute Solvent->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at UV 254 nm Separate->Detect Quantify Quantify Propanil & Impurities Detect->Quantify Calibrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for Propanil purity analysis using HPLC-UV.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

GC is an excellent alternative for purity analysis, especially for thermally stable compounds like Propanil. It offers high resolution and, with a selective detector like an NPD, exceptional sensitivity for nitrogen-containing compounds.

Scientific Principle: The sample is vaporized in a heated inlet and swept by an inert carrier gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. The NPD is highly selective for compounds containing nitrogen or phosphorus, providing a strong signal for Propanil while minimizing interference from matrix components that lack these elements.[10]

Experimental Protocol: GC-NPD for Propanil Purity

  • Preparation of Standards and Solutions:

    • Reference Standard Stock (1000 µg/mL): Prepare as described in the HPLC section, but use GC-grade ethyl acetate as the solvent.

    • Calibration Standards: Serially dilute the stock solution with ethyl acetate to prepare standards ranging from 0.025 µg/mL to 0.25 µg/mL.[10]

    • Sample Preparation: Accurately weigh the Propanil sample, dissolve in ethyl acetate, and dilute to a final concentration within the calibration range.

  • Instrumental Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Nitrogen-Phosphorus Detector (NPD).

    • Column: A fused silica capillary column such as a DB-17 or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, and hold for 5 min.

    • Detector Temperature: 300 °C.

  • Validation and Analysis:

    • Follow similar validation steps as for HPLC (System Suitability, Linearity). The acceptance criteria remain the same. The analysis involves comparing the peak area of the Propanil in the sample against the constructed calibration curve.

Causality Behind Experimental Choices:

  • DB-17 Column: This mid-polarity column (50% Phenyl - 50% Methylpolysiloxane) provides a good balance of interactions for separating Propanil from both non-polar and slightly more polar impurities.

  • NPD Detector: This choice is deliberate for its high selectivity and sensitivity towards nitrogen-containing molecules like Propanil. This significantly reduces baseline noise and enhances the limit of detection compared to a less selective detector like a Flame Ionization Detector (FID).[10]

  • Temperature Program: The temperature ramp ensures that lower-boiling impurities elute quickly and are well-resolved, while the high final temperature ensures that Propanil and any higher-boiling impurities elute from the column in a reasonable time with good peak shape.

Workflow Diagram: GC-NPD Purity Validation

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh Certified Reference Standard Solvent Dissolve & Dilute in Ethyl Acetate RefStd->Solvent Calibrate Generate Calibration Curve RefStd->Calibrate Sample Weigh Propanil Sample Sample->Solvent Inject Inject into GC Inlet Solvent->Inject Vaporize Vaporize Sample Inject->Vaporize Separate Separate on DB-17 Column Vaporize->Separate Detect Detect with NPD Separate->Detect Quantify Quantify Propanil & Impurities Detect->Quantify Calibrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for Propanil purity analysis using GC-NPD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest level of sensitivity and selectivity, particularly for trace-level impurity identification and quantification, LC-MS/MS is the gold standard.[7] It is especially powerful for confirming the identity of unknown impurities.

Scientific Principle: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. After separation on an LC column, the eluent is ionized (typically via Electrospray Ionization, ESI). The mass spectrometer first selects the precursor ion (the molecular ion of Propanil or an impurity), fragments it, and then detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and virtually eliminates matrix interference.[7]

Experimental Protocol: LC-MS/MS for Propanil Purity

  • Preparation of Standards and Solutions:

    • Prepare stock and calibration standards as for HPLC, but use LC-MS grade solvents (acetonitrile and water with 0.1% formic acid).[7] The concentration range can be extended to much lower levels (e.g., 0.1 ng/mL to 100 ng/mL) due to the high sensitivity of the technique.[11]

    • Sample preparation is also similar to HPLC, but may require greater dilution.

  • Instrumental Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A C18 column, often with smaller dimensions for faster analysis (e.g., 100 x 2.0 mm, 3 µm).[7]

    • Mobile Phase: A gradient of A: Water + 0.1% Acetic Acid and B: Methanol + 0.1% Acetic Acid.[7]

    • Flow Rate: 0.5 mL/min.[7]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.

    • MS/MS Transitions (MRM):

      • Propanil: Precursor Ion (Q1) m/z 218.0 -> Product Ion (Q3) m/z 162.1 (quantifier), Precursor Ion (Q1) m/z 218.0 -> Product Ion (Q3) m/z 126.0 (qualifier).

      • Note: Specific transitions for potential impurities like N-(2,4-dichlorophenyl)propanamide (m/z 218.0) would need to be optimized, but would likely yield different product ions upon fragmentation, allowing for definitive identification.

  • Validation and Analysis:

    • Validation follows the same principles, but with stricter criteria for ion ratios for confirmation. The unparalleled selectivity often allows for minimal sample cleanup.

Causality Behind Experimental Choices:

  • LC-MS/MS System: This is chosen when definitive identification and quantification of trace-level impurities are required. Standard HPLC-UV or GC methods may not be able to distinguish between isomers with similar chromatographic behavior.

  • MRM Transitions: The selection of a specific precursor-product ion pair is unique to the analyte's chemical structure. This provides an extremely high degree of certainty that the signal being measured is from the target compound and not from an interfering substance.[7]

Workflow Diagram: LC-MS/MS Purity Validation

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Std Prepare Standards (ng/mL - µg/mL) Inject Inject into LC System Std->Inject Sample Prepare Sample (Dilute) Sample->Inject Separate LC Separation Inject->Separate Ionize ESI+ Source Separate->Ionize Select Q1: Select Precursor Ion Ionize->Select Fragment Q2: Fragment Select->Fragment Detect Q3: Detect Product Ions Fragment->Detect Quantify Quantify via MRM Detect->Quantify Report Generate Purity & Impurity Profile Quantify->Report

Caption: Workflow for Propanil purity analysis using LC-MS/MS.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the three discussed methods, providing a basis for objective comparison.

ParameterHPLC-UVGC-NPDLC-MS/MS
Selectivity Good; may have interference from co-eluting isomers.Very Good; selective for N-containing compounds.Excellent; highly specific due to MRM transitions.
Limit of Quantitation (LOQ) ~1 µg/mL~0.01 ppm (10 ng/mL)[10][12]~0.1 µg/L (0.1 ng/mL)[7]
Linearity (r²) ≥0.999≥0.999≥0.999
Accuracy (% Recovery) 98-102%97-103%98-102%
Precision (%RSD) < 2.0%< 2.5%< 2.0%
Primary Application Routine QC, Assay, Major ImpuritiesPurity Testing, Residue AnalysisTrace Impurity ID, Residue Confirmation
Cost & Complexity LowMediumHigh

Conclusion: Selecting the Appropriate Validated Method

The validation of Propanil purity is a multi-faceted task where the choice of analytical methodology should be fit-for-purpose.

  • HPLC-UV stands as the ideal method for routine quality control, offering a robust, cost-effective, and reliable means to determine the assay of Propanil and quantify known impurities at levels typically specified for technical grade material.

  • GC-NPD provides enhanced sensitivity and selectivity for nitrogenous compounds, making it a strong choice for purity testing where the primary impurities are also nitrogen-containing and for residue analysis in less complex matrices.

  • LC-MS/MS is the ultimate tool for challenging analytical problems. It is indispensable for the definitive identification and quantification of trace-level or unknown impurities, resolving isomeric interferences, and for ultra-trace residue analysis in complex environmental and biological samples.[11]

By employing certified N-(3,4-dichlorophenyl)propanamide reference standards and adhering to rigorous validation protocols as outlined in this guide, analytical laboratories can ensure the generation of defensible data that unequivocally supports product quality, safety, and regulatory compliance.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
  • SIELC Technologies. (n.d.). HPLC Determination of Propanil on Newcrom B Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanil on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01 (Soil).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01 (Water).
  • SIELC Technologies. (2018, May 16). Propanil. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992, January 11). ECM for Propanil in Water - MRID 42200501. Retrieved from [Link]

  • Assalin, M. R., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Chromatogram of Propanil. Retrieved from [Link]

  • National Health and Medical Research Council. (n.d.). Propanil | Australian Drinking Water Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, September 12). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. Retrieved from [Link]

  • International Journal of Agriculture, Environment and Bioresearch. (2022). Search for Propanil Residues in Rice by UV-Visible Spectrophotometry and Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Regulations.gov. (2019, September 10). Propanil (028201) Draft Human Health Risk Assessment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Propanil. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

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Validation

A Comparative Analysis of the Biodegradation of Propanil and its Isomer, N-(2,4-dichlorophenyl)propanamide

A Technical Guide for Researchers in Environmental Science and Drug Development In the landscape of agricultural chemistry and environmental science, understanding the fate of herbicides is paramount to ensuring ecologic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Environmental Science and Drug Development

In the landscape of agricultural chemistry and environmental science, understanding the fate of herbicides is paramount to ensuring ecological safety and developing sustainable products. This guide provides a detailed comparative analysis of the biodegradation rates and pathways of two isomeric compounds: the widely used herbicide Propanil (N-(3,4-dichlorophenyl)propanamide) and its lesser-known counterpart, N-(2,4-dichlorophenyl)propanamide. While extensive data exists for Propanil, this guide addresses the significant data gap for N-(2,4-dichlorophenyl)propanamide by inferring its probable biodegradation based on established metabolic pathways of structurally related molecules.

Introduction to the Isomers

Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a selective, post-emergence contact herbicide used extensively in rice and wheat cultivation to control broadleaf and grassy weeds.[1][2] Its mode of action involves the inhibition of photosynthesis in target weeds.[1] Due to its widespread use, the environmental fate of Propanil, particularly its biodegradation, has been the subject of numerous studies.

Conversely, N-(2,4-dichlorophenyl)propanamide is a structural isomer of Propanil with the chlorine atoms positioned at the 2 and 4 positions of the phenyl ring. Information regarding the commercial use and environmental biodegradation of this specific isomer is scarce in publicly available scientific literature, suggesting it is not a widely used herbicide and may be primarily a research chemical.[3] This guide will, therefore, leverage data on the biodegradation of Propanil and the known metabolic pathways of 2,4-dichloroaniline to construct a scientifically grounded, albeit inferred, comparison.

Comparative Biodegradation Rates

The biodegradation of a chemical compound is a critical factor in determining its environmental persistence. Propanil is known for its relatively rapid degradation in soil and water systems.[4][5] The following table summarizes key quantitative data on the biodegradation of Propanil. Due to the lack of available data, a direct comparison with N-(2,4-dichlorophenyl)propanamide is not possible at this time.

ParameterPropanil (N-(3,4-dichlorophenyl)propanamide)N-(2,4-dichlorophenyl)propanamide
Half-life (Soil) 1 to 3 days[4]Data not available
Half-life (Water) Aerobic: 2 days; Anaerobic: 2 to 3 days[4]Data not available
Primary Degradation Product 3,4-dichloroaniline (DCA)[5][6]Inferred: 2,4-dichloroaniline
Key Degrading Microorganisms Acinetobacter, Pseudomonas, Fusarium sp.[7][8]Data not available

Biodegradation Pathways: A Comparative Visualization

The initial and most critical step in the biodegradation of both Propanil and, presumably, N-(2,4-dichlorophenyl)propanamide is the hydrolysis of the amide bond by soil microorganisms. This reaction cleaves the molecule into a dichlorinated aniline and propionic acid. The subsequent degradation of the dichlorinated aniline is dependent on the position of the chlorine atoms.

For Propanil, the primary metabolite is 3,4-dichloroaniline (3,4-DCA).[5][6] For N-(2,4-dichlorophenyl)propanamide, the analogous product would be 2,4-dichloroaniline (2,4-DCA). The degradation of 2,4-DCA has been studied, and it is known to undergo reductive dechlorination as an initial step, removing the chlorine at the ortho position.[9]

Experimental_Workflow A Soil Slurry Preparation (Soil + Mineral Medium) B Acclimation (Optional) A->B C Spiking with Herbicide B->C D Incubation (Controlled Conditions) C->D E Periodic Sampling D->E F Solvent Extraction E->F G HPLC or GC-MS Analysis F->G H Data Analysis (Rate & Half-life Calculation) G->H

Sources

Safety & Regulatory Compliance

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